6-Bromo-2-fluoro-3-iodophenylboronic acid
Description
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Properties
IUPAC Name |
(6-bromo-2-fluoro-3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRLKXUEMIENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)I)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584803 | |
| Record name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-90-6 | |
| Record name | B-(6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-fluoro-3-iodophenylboronic acid is a valuable, polysubstituted building block in medicinal chemistry and materials science. Its unique arrangement of halogen atoms and the versatile boronic acid moiety allows for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a plausible synthetic strategy for this compound, including detailed, generalized experimental protocols and a summary of expected data. The proposed synthesis leverages established organometallic methodologies, offering a rational approach for researchers in the field.
Proposed Synthetic Pathway
Due to the absence of a directly published protocol for the synthesis of this compound, this guide outlines a logical and scientifically sound multi-step synthetic route. The strategy commences with a commercially available starting material and employs a regioselective lithium-halogen exchange reaction, a key step in introducing the boronic acid group at the desired position.
The proposed overall transformation is depicted in the following workflow diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These protocols are based on established literature procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 1-Bromo-3-fluoro-2-iodobenzene
This step involves the regioselective iodination of 1-bromo-3-fluorobenzene. The ortho-directing effect of the fluorine atom and the meta-directing effect of the bromine atom are expected to favor iodination at the C2 position.
Methodology:
-
To a solution of 1-bromo-3-fluorobenzene (1.0 eq.) in a suitable solvent such as trifluoroacetic acid (TFA), add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-fluoro-2-iodobenzene.
Step 2: Synthesis of a Dibromo-fluoro-iodobenzene Precursor
This step aims to introduce a second bromine atom onto the aromatic ring. The directing effects of the existing substituents will influence the position of the incoming bromine.
Methodology:
-
To a solution of 1-bromo-3-fluoro-2-iodobenzene (1.0 eq.) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
Carefully pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude dibromo-fluoro-iodobenzene.
-
Purify the product via column chromatography or recrystallization.
Step 3: Synthesis of this compound
This final step involves a selective lithium-halogen exchange followed by borylation. The order of reactivity for lithium-halogen exchange is I > Br, which is a critical consideration for achieving the desired product. The most labile halogen will be exchanged. Based on the desired product, the starting material for this step would be 1,4-dibromo-2-fluoro-5-iodobenzene, where the lithium-halogen exchange would preferentially occur at one of the bromine positions due to steric and electronic factors, followed by reaction with the borate ester. However, a more plausible route, assuming the starting material from step 2 is 2,4-dibromo-1-fluoro-3-iodobenzene, would involve the exchange of the bromine at the 4-position.
Methodology:
-
Dissolve the dibromo-fluoro-iodobenzene precursor (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Add triisopropyl borate (B(O-iPr)₃) (1.5 eq.) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
The following tables summarize the expected, albeit generalized, quantitative data for the synthesis of this compound. Actual yields and purity will depend on the specific reaction conditions and purification methods employed.
Table 1: Summary of Reagents and Reaction Conditions (Proposed)
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 1-Bromo-3-fluorobenzene | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | 0 to RT | 12-24 |
| 2 | 1-Bromo-3-fluoro-2-iodobenzene | N-Bromosuccinimide (NBS) | Sulfuric Acid | 0 to RT | 2-4 |
| 3 | Dibromo-fluoro-iodobenzene | n-BuLi, B(O-iPr)₃, HCl | Tetrahydrofuran (THF) | -78 to RT | 12-16 |
Table 2: Expected Product Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Analytical Data (Expected) |
| 1-Bromo-3-fluoro-2-iodobenzene | C₆H₃BrFI | 300.90 | Colorless to pale yellow oil/solid | ¹H NMR, ¹³C NMR, MS |
| Dibromo-fluoro-iodobenzene | C₆H₂Br₂FI | 379.79 | Pale yellow solid | ¹H NMR, ¹³C NMR, MS |
| This compound | C₆H₄BBrFIO₂ | 344.71 | White to off-white solid | ¹H NMR, ¹³C NMR, ¹¹B NMR, MS, Elemental Analysis |
Conclusion
The synthesis of this compound presents a significant challenge due to the need for regioselective functionalization of a polysubstituted aromatic ring. The proposed multi-step pathway, employing sequential halogenation and a key lithium-halogen exchange/borylation sequence, offers a viable and logical strategy for obtaining this valuable synthetic intermediate. The provided generalized protocols serve as a foundation for researchers to develop a robust and optimized synthesis. Further experimental investigation is required to determine the precise yields and purity achievable for each step. The successful synthesis of this compound will undoubtedly facilitate the development of novel pharmaceuticals and advanced materials.
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-iodophenylboronic acid (CAS Number: 1214347-79-1), a versatile building block in modern organic synthesis. This document details its physicochemical properties, reactivity, and applications, with a focus on its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Core Physicochemical Data
This compound is a polyhalogenated aromatic compound containing three different halogen substituents, offering a rich platform for selective chemical transformations. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1214347-79-1 | |
| Molecular Formula | C₆H₄BBrFIO₂ | [1] |
| Molecular Weight | 344.71 g/mol | [1] |
| Appearance | Off-white to white solid (typical) | |
| Melting Point | 156-160 °C | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | |
| pKa | Data not available. Generally, the pKa of phenylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. |
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] The presence of three distinct halogen atoms (I, Br, and F) on the phenyl ring allows for sequential and site-selective cross-coupling reactions, a powerful strategy for the efficient synthesis of complex, multi-substituted aromatic compounds.
The reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst generally follows the order: C-I > C-Br > C-Cl >> C-F. This predictable reactivity hierarchy enables chemists to selectively functionalize the molecule at the iodo- and bromo-positions while leaving the fluoro-substituent intact. The fluorine atom can be valuable for modulating the electronic properties and metabolic stability of target molecules in drug discovery programs.[3]
Boronic acids, in general, are valued in medicinal chemistry for their stability, low toxicity, and their ability to form reversible covalent bonds with diols, a property exploited in the design of sensors and therapeutic agents.[2][3]
Experimental Protocols
General Synthesis of Arylboronic Acids via Lithium-Halogen Exchange
This procedure outlines a common method for the synthesis of arylboronic acids from aryl halides.[2]
Materials:
-
Aryl halide (e.g., 1-bromo-3-fluoro-2,4-diiodobenzene or a similar precursor)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with the aryl halide dissolved in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the low temperature. The reaction is stirred for a specified time to ensure complete lithium-halogen exchange.
-
Borylation: The trialkyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous acid.
-
Work-up: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired arylboronic acid.
Note: The choice of starting material and reaction conditions (temperature, solvent, and reaction times) will need to be optimized for the specific synthesis of this compound.
General Protocol for a Selective Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a selective Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound to achieve site-selective functionalization.[4][5]
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or a similar reaction vessel, add this compound (1.0 eq.), the coupling partner (aryl/vinyl halide/triflate, 1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Degassed solvent(s) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Note on Selectivity: By carefully choosing the palladium catalyst, ligand, base, and reaction temperature, it is often possible to achieve selective coupling at the more reactive C-I bond, leaving the C-Br bond available for a subsequent, different cross-coupling reaction.
Visualizing Synthetic Utility
The following diagrams illustrate the potential synthetic pathways involving this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Sequential Suzuki-Miyaura coupling reactions using the title compound.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis, particularly for the construction of complex and diverse molecular scaffolds. Its unique arrangement of three different halogen atoms allows for selective and sequential functionalization through well-established cross-coupling methodologies. This makes it a valuable tool for researchers in drug discovery and materials science who require precise control over the substitution pattern of aromatic rings to fine-tune the properties of their target molecules. Further research into its specific reactivity and the development of optimized synthetic protocols will undoubtedly expand its applications in these fields.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 6-Bromo-2-fluoro-3-iodophenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry.
Core Properties
This compound is a halogenated phenylboronic acid derivative with the chemical formula C₆H₄BBrFIO₂.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms, makes it a valuable reagent for the synthesis of complex organic molecules, particularly through cross-coupling reactions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 1072951-90-6 |
| Molecular Formula | C₆H₄BBrFIO₂ |
| Molecular Weight | 344.71 g/mol [1][2] |
| Melting Point | 156-160 °C |
| Solubility | Very slightly soluble in water (0.48 g/L at 25 °C) |
Synthesis of this compound
A plausible synthetic route, based on common organic chemistry principles, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
General Experimental Protocol:
-
Formation of the Grignard or Organolithium Reagent: The synthesis would likely start from a precursor such as 1-bromo-3-fluoro-2,4-diiodobenzene. Reaction of this precursor with a suitable organolithium reagent (e.g., n-butyllithium) or magnesium metal would generate the corresponding aryl lithium or Grignard reagent. Careful control of stoichiometry and temperature is crucial to achieve selective metal-halogen exchange at one of the iodine positions.
-
Borylation: The freshly prepared organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C).
-
Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the final this compound.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of biaryl and other complex molecular architectures.[4][5] this compound, with its multiple reactive sites, offers significant potential for sequential and site-selective cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A typical Suzuki-Miyaura coupling reaction involves the following components:
-
Aryl Halide or Triflate: The coupling partner for the boronic acid.
-
Palladium Catalyst: A source of palladium(0), such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.[4]
-
Base: An inorganic base such as potassium carbonate, cesium carbonate, or sodium carbonate is required to facilitate the transmetalation step.[6]
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
The reaction is typically heated to ensure completion. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
While specific signaling pathways involving this compound are not documented in the provided search results, boronic acids as a class are of significant interest in medicinal chemistry.[7] Their ability to form reversible covalent bonds with diols and the active site serine residues of proteases has led to the development of boronic acid-containing drugs.
The polysubstituted nature of this compound makes it an attractive scaffold for the synthesis of novel pharmaceutical agents. The different halogens can be selectively functionalized through various cross-coupling reactions, allowing for the creation of a diverse library of compounds for screening against various biological targets. This modular approach is a powerful strategy in modern drug discovery.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound as a building block, inhibits a key kinase involved in a disease process.
Caption: A hypothetical signaling pathway inhibited by a drug candidate.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura coupling reactions allows for the construction of complex molecular frameworks, making it a valuable tool for the development of new materials and therapeutic agents. Further research into its specific reactivity and applications is warranted to fully exploit its synthetic potential.
References
- 1. pharmrxiv.de [pharmrxiv.de]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications -ORCA [orca.cardiff.ac.uk]
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of 6-Bromo-2-fluoro-3-iodophenylboronic acid, a key building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic introduction of functional groups is paramount. The presence of multiple, distinct halogen substituents alongside a versatile boronic acid moiety allows for programmed, sequential chemical modifications, offering a robust platform for the synthesis of complex molecular architectures.
Core Compound Data
Quantitative and identifying data for this compound are summarized below. This information is critical for experimental design, stoichiometric calculations, and regulatory documentation.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₄BBrFIO₂ | [1] |
| Molecular Weight | 344.71 g/mol | [1] |
| CAS Number | 1072951-90-6 | [1] |
| Synonym | B-(6-Bromo-2-fluoro-3-iodophenyl)boronic Acid | [1] |
Significance in Drug Discovery and Development
Halogenated organic compounds and boronic acids are foundational in contemporary drug discovery. The fluorine atom, in particular, is a widely used bioisostere for hydrogen or a hydroxyl group, capable of significantly enhancing metabolic stability, binding affinity, and lipophilicity of a drug candidate.
This compound is a trifunctional reagent, offering distinct reactive sites for orthogonal chemical synthesis:
-
The Boronic Acid Group: Primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[2] This is one of the most powerful and widely used reactions in the synthesis of pharmaceuticals, including biphenyl and heterobiaryl structures.[3][4]
-
The Iodine and Bromine Atoms: These halogens serve as handles for a variety of other cross-coupling reactions, such as Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings. The differential reactivity between the C-I and C-Br bonds can be exploited for sequential, site-selective functionalization.
This multi-functional nature allows researchers to build complex molecules step-by-step, attaching different molecular fragments at specific positions on the phenyl ring, a crucial capability in the development of novel therapeutic agents. Boronic acid-containing drugs themselves have also seen significant success, with Bortezomib (Velcade) being a prime example of a proteasome inhibitor used in cancer therapy.[5][6]
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[2] For a molecule like this compound, this reaction is the primary pathway for utilizing the boronic acid moiety.
Catalytic Cycle Workflow
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-2-fluoro-3-iodophenylboronic acid structure
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodophenylboronic acid
Introduction
This compound is a polyhalogenated organoboron compound of significant interest in organic synthesis. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The strategic placement of three different halogen atoms (F, Br, I) on the phenyl ring, each with distinct reactivity profiles, allows for sequential and site-selective transformations. This enables the construction of complex, highly substituted biaryl and heterocyclic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive overview of its structure, properties, a plausible synthetic route, and its application in catalysis, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1072951-90-6 | [1] |
| Molecular Formula | C₆H₄BBrFIO₂ | [1][2] |
| Molecular Weight | 344.71 g/mol | [1] |
| Chemical Name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | [1][3] |
| Appearance | Typically a solid | [4] |
| Canonical SMILES | B(C1=C(C(=C(C=C1)I)F)Br)(O)O |
Note: Physical properties such as melting point and solubility may vary depending on the purity and crystalline form of the compound. It is typically stored at 2-8°C.[4]
Synthesis and Experimental Protocol
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via halogen-metal exchange and subsequent borylation.
Materials:
-
1,3-Dibromo-2-fluoro-4-iodobenzene (precursor, assumed available)
-
Anhydrous tetrahydrofuran (THF)[5]
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate[5]
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)[5]
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3-dibromo-2-fluoro-4-iodobenzene (1.0 equivalent). Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.[5]
-
Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The selective exchange occurs at the bromine atom positioned between the fluorine and iodine, which is the most sterically accessible and activated site. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product, this compound.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[6][7] The differential reactivity of the C-I and C-Br bonds allows for selective, sequential couplings. The C-I bond is significantly more reactive than the C-Br bond in typical palladium-catalyzed systems, enabling the selective coupling at the C3 position while leaving the C6-Br bond intact for a subsequent, different coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Typical Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A summary of typical conditions is provided below.
| Component | Examples | Purpose | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species that drives the catalytic cycle. | [6][8] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity and selectivity. | [6][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | Activates the boronic acid to facilitate the transmetalation step. | [6][9] |
| Solvent | Toluene, Dioxane, THF, DMF, Water (often as a biphasic mixture) | Solubilizes reactants and influences reaction rate and yield. | [8] |
| Aryl Halide | Aryl Iodides, Aryl Bromides, Aryl Chlorides, Aryl Triflates | The electrophilic partner in the coupling reaction (reactivity: I > Br > OTf > Cl). | [7] |
Conclusion
This compound is a highly functionalized synthetic intermediate with significant potential in the assembly of complex organic molecules. Its key advantage lies in the orthogonal reactivity of its halogen substituents, which allows for programmed, stepwise functionalization via Suzuki-Miyaura cross-coupling reactions. The protocols and data presented in this guide offer a technical foundation for researchers aiming to leverage this versatile building block in pharmaceutical discovery, materials science, and fine chemical synthesis. The continued exploration of its reactivity will undoubtedly lead to novel and efficient synthetic strategies.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. aobchem.com [aobchem.com]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. 2-Brompyridin-5-boronsäure ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
The Stability of Polyhalogenated Phenylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated phenylboronic acids are a pivotal class of reagents in organic synthesis and drug discovery, valued for their utility in cross-coupling reactions and as pharmacophores. However, their inherent instability, primarily through protodeboronation and oxidation, presents a significant challenge to their storage, handling, and application. This technical guide provides a comprehensive overview of the core stability considerations for these compounds. It summarizes key quantitative stability data, outlines detailed experimental protocols for stability assessment, and illustrates the degradation pathways and analytical workflows. Understanding the factors that govern the stability of polyhalogenated phenylboronic acids is paramount for their effective use in research and development.
Core Concepts in the Stability of Polyhalogenated Phenylboronic Acids
The stability of a polyhalogenated phenylboronic acid is intrinsically linked to the C-B bond's susceptibility to cleavage. Two principal degradation pathways dominate: protodeboronation and oxidation. The extent and rate of these degradation processes are significantly influenced by the nature and position of the halogen substituents on the phenyl ring, as well as by environmental factors such as pH, temperature, and the presence of catalysts.
Protodeboronation: The Predominant Degradation Pathway
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom. This process is a major concern, particularly in aqueous basic solutions, which are often employed in cross-coupling reactions like the Suzuki-Miyaura coupling. The reaction is highly dependent on pH, as the equilibrium between the neutral trigonal boronic acid and the more reactive anionic tetrahedral boronate is pH-governed.
The rate of protodeboronation is profoundly affected by the electronic properties of the halogen substituents. Electron-withdrawing halogen atoms, especially in the ortho positions, can significantly increase the rate of protodeboronation.
Oxidative Degradation
The boron center in phenylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by various oxidizing agents, including atmospheric oxygen, and is a consideration for the long-term storage of these compounds. The electronic nature of the halogen substituents also plays a role in the oxidative stability of these molecules.
Quantitative Stability Data
The stability of polyhalogenated phenylboronic acids can be quantified by measuring their rates of degradation under controlled conditions. The following tables summarize key stability data, with a focus on the protodeboronation of polyfluorinated phenylboronic acids, for which extensive data is available.
Table 1: Half-lives for Base-Catalyzed Protodeboronation of Polyfluorinated Phenylboronic Acids [1]
| Compound | Half-life (t1/2) |
| 2-Fluorophenylboronic acid | 1.8 days |
| 3-Fluorophenylboronic acid | 160 days |
| 4-Fluorophenylboronic acid | 190 days |
| 2,6-Difluorophenylboronic acid | 27 seconds |
| 2,3,4,5-Tetrafluorophenylboronic acid | 3.3 minutes |
| Pentafluorophenylboronic acid | < 3 milliseconds |
Conditions: pH > 13 in aqueous-dioxane at 70°C.
Table 2: Acidity Constants (pKa) of Selected Fluorinated Phenylboronic Acids
| Compound | pKa |
| 4-Fluorophenylboronic acid | 8.77 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
Note: Lower pKa values indicate stronger Lewis acidity, which can correlate with increased susceptibility to certain degradation pathways.
Experimental Protocols for Stability Assessment
Assessing the stability of polyhalogenated phenylboronic acids is crucial for quality control, reaction optimization, and formulation development. The following are detailed protocols for common analytical techniques used for this purpose.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is designed to separate the intact polyhalogenated phenylboronic acid from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Objective: To quantify the amount of a polyhalogenated phenylboronic acid and its degradation products under specific stress conditions (e.g., elevated temperature, different pH).
Instrumentation:
-
A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
A suitable reversed-phase column (e.g., C18).
Reagents and Materials:
-
Polyhalogenated phenylboronic acid sample.
-
HPLC-grade acetonitrile and water.
-
Acid (e.g., formic acid or trifluoroacetic acid) and base (e.g., ammonium hydroxide) for mobile phase modification.
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂).
Procedure:
-
Method Development and Specificity:
-
Develop a reversed-phase HPLC method that provides good resolution between the parent compound and its potential degradation products (e.g., the corresponding deboronated arene and phenol).
-
A typical starting point is a gradient elution with a C18 column, using a mobile phase of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
To ensure specificity, perform forced degradation studies. Subject the polyhalogenated phenylboronic acid to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples by the developed HPLC method to confirm that all degradation products are well-separated from the parent peak and from each other. Peak purity analysis using a PDA detector is recommended.
-
-
Stability Study:
-
Prepare solutions of the polyhalogenated phenylboronic acid at a known concentration in the desired solvent system (e.g., a mixture of organic solvent and a buffer of a specific pH).
-
Store aliquots of the solution under the desired storage conditions (e.g., different temperatures).
-
At specified time points, withdraw an aliquot, dilute if necessary, and inject it into the HPLC system.
-
Monitor the peak area of the parent compound and any degradation products that appear.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring
¹H, ¹⁹F (for fluorinated compounds), and ¹¹B NMR spectroscopy are powerful tools for qualitatively and semi-quantitatively monitoring the degradation of polyhalogenated phenylboronic acids in solution.
Objective: To observe the disappearance of the signals corresponding to the polyhalogenated phenylboronic acid and the appearance of signals from its degradation products.
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
Polyhalogenated phenylboronic acid sample.
-
A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with a co-solvent).
-
An internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the polyhalogenated phenylboronic acid and the internal standard in the chosen deuterated solvent in an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire an initial spectrum (e.g., ¹H, ¹⁹F, or ¹¹B NMR) to serve as the time-zero reference.
-
-
Monitoring the Reaction:
-
Maintain the NMR tube at the desired temperature, either within the NMR probe for in-situ monitoring or in a separate temperature-controlled environment.
-
Acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (e.g., phasing, baseline correction).
-
Integrate the signals corresponding to the parent compound, the degradation products (e.g., the deboronated arene), and the internal standard.
-
The relative integrals will allow for the determination of the concentration of each species over time, from which the degradation kinetics can be calculated.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a polyhalogenated phenylboronic acid.
Conclusion
The stability of polyhalogenated phenylboronic acids is a critical parameter that dictates their utility in synthetic and medicinal chemistry. Protodeboronation and oxidation are the primary degradation pathways, with the rate of degradation being highly sensitive to the halogen substitution pattern and the reaction or storage conditions. A thorough understanding of these stability issues, coupled with robust analytical methods for their assessment, is essential for researchers and drug development professionals. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective handling and application of this important class of compounds, ultimately enabling more reliable and reproducible scientific outcomes.
References
The Reactivity Profile of 6-Bromo-2-fluoro-3-iodophenylboronic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the anticipated reactivity profile of 6-bromo-2-fluoro-3-iodophenylboronic acid (CAS Number: 1072951-90-6). While this compound is commercially available, a thorough review of scientific literature and patent databases reveals a notable absence of specific published data on its reactivity. Consequently, this document outlines its predicted reactivity based on the well-established chemical behavior of its constituent functional groups—a boronic acid, an iodine atom, a bromine atom, and a fluorine atom—on an aromatic ring. The information presented herein is intended to serve as a foundational guide for researchers designing synthetic routes utilizing this versatile building block.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in organic synthesis is expected to be as a substrate in palladium-catalyzed cross-coupling reactions. The presence of three distinct functionalities—a boronic acid, an iodo group, and a bromo group—allows for sequential and site-selective bond formation, making it a highly valuable synthon for the construction of complex, multi-substituted aromatic compounds.
Suzuki-Miyaura Coupling
The boronic acid moiety is primed for Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of the boronic acid with an organohalide in the presence of a palladium catalyst and a base. Given the other halogens on the ring, the reaction conditions can be tuned to favor coupling at the boronic acid position while leaving the iodo and bromo groups intact for subsequent transformations.
Halogen Reactivity in Cross-Coupling
The aryl-iodide and aryl-bromide bonds are also susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig amination, and Heck reactions. The established reactivity trend for halogens in these reactions is I > Br > Cl >> F. This differential reactivity is a key feature of this compound, enabling selective, stepwise functionalization. It is anticipated that the aryl-iodide bond will react preferentially under milder conditions, followed by the aryl-bromide bond under more forcing conditions. The aryl-fluoride bond is generally unreactive in these catalytic cycles.
Predicted Reactivity Summary
The following table summarizes the expected reactivity of each functional group in this compound in common cross-coupling reactions. The reactivity is qualitatively ranked from most reactive (1) to least reactive (4).
| Functional Group | Suzuki-Miyaura | Stille | Sonogashira | Buchwald-Hartwig | Heck | Relative Reactivity |
| -B(OH)₂ | Yes | - | - | - | - | - |
| -I | Yes | Yes | Yes | Yes | Yes | 1 |
| -Br | Yes | Yes | Yes | Yes | Yes | 2 |
| -F | No | No | No | No | No | 3 |
Illustrative Experimental Protocols
While specific experimental data for this compound is unavailable, the following general protocols for Suzuki-Miyaura reactions illustrate how this compound might be used. These are starting points and would require optimization for any specific substrate combination.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position
This protocol is designed to selectively couple an arylboronic acid at the C-I bond, leaving the C-Br bond intact for a subsequent reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling at the Bromo Position (of the product from Protocol 1)
This protocol assumes the iodo position has already been functionalized.
Materials:
-
Product from Protocol 1
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.05 equivalents)
-
Cs₂CO₃ (2.5 equivalents)
-
Toluene/H₂O (5:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the product from Protocol 1, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reactivity
The following diagrams illustrate the key concepts of selective cross-coupling and a general experimental workflow.
Caption: A logical diagram illustrating the stepwise functionalization of this compound.
An In-Depth Technical Guide to the Electrophilic Trapping Synthesis of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of arylboronic acids via electrophilic trapping of organometallic intermediates. This classical yet highly relevant methodology remains a cornerstone in organic synthesis, particularly for the construction of key building blocks in medicinal chemistry and materials science. This document details the core principles, experimental protocols, and quantitative data associated with this synthetic strategy, offering practical insights for researchers in the field.
Core Principles and Reaction Mechanisms
The electrophilic trapping synthesis of arylboronic acids predominantly involves a two-step process:
-
Formation of an Aryl Organometallic Reagent: An aryl halide (typically a bromide or iodide) is reacted with a metal, most commonly magnesium to form a Grignard reagent (ArMgX) or with an organolithium reagent (like n-butyllithium) to generate an aryllithium species (ArLi) through halogen-metal exchange.
-
Electrophilic Trapping with a Borate Ester: The highly nucleophilic arylmetal intermediate is then reacted with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. This step forms a boronate ester intermediate.
-
Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final arylboronic acid.
The overall transformation is a powerful method for creating a carbon-boron bond, paving the way for numerous subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.
Mechanism of Synthesis via Grignard Reagents
The reaction begins with the formation of the Grignard reagent from an aryl halide and magnesium metal. This is a complex process that is believed to involve radical intermediates on the surface of the magnesium.[1] The resulting arylmagnesium halide is a potent nucleophile.
The nucleophilic aryl group of the Grignard reagent then attacks the electrophilic boron atom of the trialkyl borate. This addition forms a tetracoordinate boronate complex. Subsequent elimination of a magnesium alkoxide salt yields the arylboronic acid diester. Finally, acidic workup hydrolyzes the diester to the desired arylboronic acid.[2][3]
Mechanism of Synthesis via Aryllithium Reagents
The synthesis involving aryllithium reagents follows a similar pathway. The aryllithium species, generated via halogen-lithium exchange, is a highly reactive nucleophile. It readily adds to the trialkyl borate to form a lithium boronate complex. The departure of a lithium alkoxide affords the arylboronic acid diester, which is then hydrolyzed to the arylboronic acid. Due to the high reactivity of aryllithium reagents, these reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent multiple additions to the borate ester.[4]
Quantitative Data on Arylboronic Acid Synthesis
The yield of arylboronic acids prepared by electrophilic trapping is influenced by several factors, including the nature of the aryl halide, the choice of organometallic reagent, the borate ester used, and the reaction conditions. The following tables summarize representative yields for various substrates.
Table 1: Synthesis of Arylboronic Acids via Grignard Reagents
| Aryl Halide | Borate Ester | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Bromobenzene | Trimethyl borate | THF | -5 to 0 | 50-70 | [4] |
| 4-Bromotoluene | Trimethyl borate | THF | 0 | 95 | |
| 4-Bromoanisole | Trimethyl borate | THF | -78 to RT | High | [5] |
| 1-Bromonaphthalene | Trimethyl borate | THF | 0 | High | |
| 4-Chlorobromobenzene | Triisopropyl borate | THF | 0 | 85 | [6] |
| 3-Bromopyridine | Triisopropyl borate | THF | 0 | 75 | [6] |
Table 2: Synthesis of Arylboronic Acids via Aryllithium Reagents
| Aryl Halide | Lithiating Agent | Borate Ester | Temperature (°C) | Yield (%) | Reference(s) |
| 1,3-Dibromobenzene | n-BuLi | Triethyl borate | -78 | 85 | [7] |
| 3,5-Dibromotoluene | n-BuLi | Trimethyl borate | -78 | 65 | [7] |
| 1,3-Dibromotoluene | n-BuLi | Triisopropyl borate | -78 | 91 (optimized) | [7] |
| 4-Bromo-N,N-dimethylaniline | n-BuLi | Triisopropyl borate | -78 | 88 | [6] |
| 2-Bromothiophene | n-BuLi | Triisopropyl borate | -78 | 82 | [6] |
Detailed Experimental Protocols
The following are detailed, representative protocols for the synthesis of arylboronic acids using Grignard and aryllithium reagents.
Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of arylboronic acids from aryl bromides.[4][5][8]
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
10% Aqueous sulfuric acid
-
Hexanes
-
Sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Add a single crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Electrophilic Trapping:
-
In a separate flame-dried flask under nitrogen, prepare a solution of trimethyl borate (1.5 to 2.0 equivalents) in anhydrous THF.
-
Cool this solution to -5 to 0 °C using an ice-salt bath.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution via a cannula, maintaining the temperature between -5 and 0 °C.
-
After the addition is complete, allow the reaction mixture to stir and warm to room temperature over 1-2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 10% aqueous sulfuric acid with vigorous stirring to hydrolyze the boronate ester. Continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel. The organic layer will contain the product.
-
Separate the layers and extract the aqueous layer with THF or diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure until a solid begins to precipitate.
-
Add hexanes to precipitate the product completely.
-
Collect the solid by filtration, wash with cold hexanes, and dry under vacuum to afford 4-methoxyphenylboronic acid.
-
Protocol 2: Synthesis of 3,5-Dibromophenylboronic Acid via Lithiation-Borylation
This protocol is based on general procedures for the synthesis of arylboronic acids from aryl bromides using organolithium reagents.[7]
Materials:
-
1,3,5-Tribromobenzene
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
Aryllithium Formation (Halogen-Metal Exchange):
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add a solution of 1,3,5-tribromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Electrophilic Trapping:
-
To the aryllithium solution at -78 °C, add triisopropyl borate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Mandatory Visualizations
Reaction Pathway Diagrams
Caption: General overview of the electrophilic trapping synthesis of arylboronic acids.
Caption: Mechanism for arylboronic acid synthesis using a Grignard reagent.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification.
Spectroscopic Data for Phenylboronic Acid
The following is representative spectroscopic data for phenylboronic acid, a common product of these synthetic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.10 (s, 2H, -OH), 7.85 (d, J = 7.2 Hz, 2H, Ar-H), 7.45 (t, J = 7.2 Hz, 1H, Ar-H), 7.35 (t, J = 7.2 Hz, 2H, Ar-H).[9][10]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 134.1, 131.0, 128.9, 127.8. The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[11]
-
IR (solid, ATR, cm⁻¹): 3300-3200 (br, O-H), 1600 (C=C), 1350 (B-O).[12]
-
Mass Spectrometry (EI): m/z 122 (M⁺).
Conclusion and Outlook
The electrophilic trapping of aryl Grignard and aryllithium reagents remains a robust and widely utilized method for the synthesis of arylboronic acids. Its operational simplicity and the availability of starting materials make it an attractive approach for both academic research and industrial applications, particularly in the early stages of drug discovery and development. While newer methods involving transition-metal-catalyzed C-H borylation have emerged, the classical electrophilic trapping strategy offers a reliable and often high-yielding route to a diverse range of arylboronic acids. Future developments in this area may focus on expanding the functional group tolerance through the use of in-situ trapping techniques and enhancing efficiency and scalability through the implementation of continuous flow technologies.[13]
References
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of Boronic Acids via Lithium-Halogen Exchange
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of boronic acids and their derivatives is of paramount importance in modern organic chemistry, particularly for the construction of carbon-carbon and carbon-heteroatom bonds in the development of pharmaceuticals and advanced materials. Among the various synthetic routes, the lithium-halogen exchange reaction stands out as a powerful and versatile method for the preparation of a wide array of aryl, heteroaryl, and vinyl boronic acids. This technique involves the reaction of an organic halide with an organolithium reagent to generate a new organolithium species, which is then trapped with an electrophilic boron reagent. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this essential transformation.
Core Concepts
The lithium-halogen exchange is a kinetically controlled process that is typically very fast, even at extremely low temperatures.[1] The reaction equilibrium generally favors the formation of the more stable organolithium reagent, which is often the desired aryl, vinyl, or cyclopropyllithium species due to the higher s-character of the carbon atom bearing the lithium.[2]
Reaction Mechanism
The generally accepted mechanism involves the formation of an "ate" complex as a key intermediate or transition state.[1][3] The organolithium reagent attacks the halogen atom of the organic halide, forming a transient, hypervalent halogen species. This is followed by the expulsion of a halide and the formation of the new organolithium compound and a new organic halide.
The subsequent borylation step also proceeds through an "ate" complex. The newly formed organolithium reagent, a potent nucleophile, attacks the electrophilic boron atom of the borating agent (e.g., a trialkyl borate). This is followed by acidic or aqueous workup to hydrolyze the resulting boronate ester to the desired boronic acid.
References
Methodological & Application
Application Notes and Protocols for the Chemoselective Suzuki Coupling of 6-Bromo-2-fluoro-3-iodophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the chemoselective Suzuki-Miyaura cross-coupling reaction of 6-bromo-2-fluoro-3-iodophenylboronic acid. This trifunctionalized building block offers a versatile platform for the synthesis of complex, polysubstituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) allow for a stepwise and site-selective functionalization, with the initial coupling occurring preferentially at the most labile carbon-iodine bond.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] For polyhalogenated substrates, such as this compound, achieving chemoselectivity is crucial for controlled, sequential derivatization. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This predictable selectivity allows for the initial Suzuki coupling to be directed specifically to the iodo-substituent, leaving the bromo and fluoro groups untouched for subsequent transformations. This targeted approach is highly valuable in the construction of complex molecular architectures from readily available starting materials.
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected yields for the selective Suzuki coupling at the iodine position of a polyhalogenated phenylboronic acid. These are representative conditions and may require optimization for specific substrates and scales.
Table 1: Typical Reaction Components for Selective Suzuki Coupling
| Component | Role | Typical Reagents/Examples | Molar Equivalents (relative to aryl iodide) |
| Aryl Halide | Substrate | This compound | 1.0 |
| Boronic Acid/Ester | Coupling Partner | Phenylboronic acid, 4-Methoxyphenylboronic acid | 1.1 - 1.5 |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 0.01 - 0.05 |
| Ligand (if needed) | Stabilizes Catalyst | PPh₃, PCy₃, SPhos | 0.02 - 0.10 |
| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 |
| Solvent System | Reaction Medium | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | - |
Table 2: Representative Reaction Conditions and Yields for Aryl Iodide Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 80 - 100 | 12 - 24 | 85 - 95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 - 110 | 8 - 16 | 90 - 98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6 - 12 | > 90 |
Experimental Protocol: General Procedure for Chemoselective Suzuki Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, selectively at the iodine position.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvents (e.g., Toluene, Ethanol)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the solvent system, for example, a mixture of toluene, ethanol, and degassed water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents upon heating.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv), to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Chemoselective Suzuki coupling of this compound.
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 6-Bromo-2-fluoro-3-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol and theoretical framework for the palladium-catalyzed Suzuki coupling of 6-Bromo-2-fluoro-3-iodophenylboronic acid . This substrate is of particular interest in medicinal chemistry and materials science due to its trifunctional nature, offering multiple points for diversification.
The presence of three distinct functionalities on the phenylboronic acid—a bromine atom, a fluorine atom, and an iodine atom—allows for selective and sequential cross-coupling reactions. The reactivity of halogens in palladium-catalyzed couplings generally follows the trend I > Br > Cl > F.[2] This inherent difference in reactivity can be exploited to achieve chemoselective coupling at the more reactive C-I bond, while leaving the C-Br bond intact for subsequent transformations. This selective functionalization is a key strategy in the efficient synthesis of complex molecular architectures.
Core Concepts and Reaction Pathway
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition is expected to occur selectively at the more reactive carbon-iodine bond.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a DOT language script visualizing the logical relationship of the key components in a selective Suzuki coupling of this compound.
Experimental Protocols
The following is a representative protocol for the selective Suzuki-Miyaura cross-coupling of an aryl halide with this compound at the C-I position. This protocol is based on established procedures for similar dihalogenated substrates and should be optimized for specific coupling partners.[3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the aryl halide (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1 to 0.5 M solution with respect to the limiting reagent.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-bromo-2-fluoro-3-arylphenylboronic acid.
Data Presentation: Catalyst and Base Screening (Hypothetical Data)
The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings. The following tables present hypothetical data for a model reaction between this compound and 4-bromotoluene to illustrate the effect of different reaction parameters.
Table 1: Effect of Palladium Catalyst on Reaction Yield
| Entry | Catalyst (3 mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 10 | 95 |
| 4 | PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 88 |
Table 2: Effect of Base on Reaction Yield
| Entry | Catalyst | Base (2.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 10 | 91 |
| 3 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 89 |
| 4 | Pd(PPh₃)₄ | NaHCO₃ | Dioxane/H₂O (4:1) | 90 | 24 | 45 |
Visualizing the Catalytic Cycle
The following diagram, generated using DOT language, illustrates the catalytic cycle for the selective Suzuki coupling at the C-I position.
Conclusion
The selective palladium-catalyzed Suzuki-Miyaura coupling of this compound offers a strategic approach to the synthesis of highly functionalized aromatic compounds. By carefully selecting the palladium catalyst, base, and reaction conditions, a high degree of chemoselectivity for the carbon-iodine bond can be achieved. The provided protocol serves as a robust starting point for researchers, and further optimization may be required to achieve the best results for specific substrate combinations. The versatility of this reaction makes it an invaluable tool for the development of novel pharmaceuticals and advanced materials.
References
Application Notes and Protocols for Base Selection in the Suzuki Reaction with 6-Bromo-2-fluoro-3-iodophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. The substrate 6-Bromo-2-fluoro-3-iodophenylboronic acid presents a unique opportunity for sequential and site-selective cross-coupling reactions due to the presence of three distinct reactive sites: a boronic acid, a bromine atom, and an iodine atom. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br) allow for chemoselective Suzuki couplings, enabling the stepwise introduction of different aryl or vinyl groups.[1][2] The selection of the appropriate base is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. This document provides detailed application notes, comparative data on base selection, and experimental protocols to guide researchers in successfully utilizing this versatile building block.
The Critical Role of the Base and Chemoselectivity
In the Suzuki-Miyaura catalytic cycle, the base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center. The choice of base can therefore modulate the reaction rate and efficiency.
For a polyhalogenated substrate like this compound, the primary goal is often to achieve selective coupling at one of the halogen positions. The widely accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3] This differential reactivity forms the basis for achieving chemoselectivity. By carefully selecting the reaction conditions, particularly the base, catalyst, and ligand, one can favor the oxidative addition at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent coupling reaction.
Comparative Analysis of Base Performance
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent. For the selective Suzuki coupling of this compound at the iodo position, a moderately strong base is generally preferred to ensure efficient formation of the borate complex without promoting unwanted side reactions or the coupling of the less reactive C-Br bond.
The following table summarizes the expected performance of common bases for the selective mono-arylation at the C-I position of this compound, based on literature for analogous polyhalogenated systems.
| Base | Relative Strength | Typical Conditions | Expected Outcome for Selective C-I Coupling | Potential Side Reactions |
| K₂CO₃ | Moderate | Aqueous/organic solvent mixtures, 80-100 °C | Good to excellent yields for selective C-I coupling.[4] | Low risk of C-Br coupling under controlled conditions. |
| Na₂CO₃ | Moderate | Aqueous/organic solvent mixtures, 80-110 °C | Good yields, often used in protocols for bromoquinolines.[1] | Similar to K₂CO₃. |
| Cs₂CO₃ | Strong | Anhydrous or aqueous organic solvents, RT to 100 °C | High reactivity, may lead to some C-Br coupling if not carefully controlled.[5] | Potential for reduced selectivity, especially at elevated temperatures. |
| K₃PO₄ | Strong | Anhydrous or aqueous organic solvents, RT to 100 °C | Often gives high yields in challenging couplings.[6] | Similar to Cs₂CO₃, requires careful optimization for selectivity. |
| KF | Mild | Anhydrous conditions | Suitable for substrates with base-labile functional groups.[7] | May result in slower reaction rates. |
| LiOᵗBu | Very Strong | Anhydrous organic solvents | Generally not recommended for selective mono-coupling as it can promote exhaustive coupling.[8] | High risk of di-substituted product formation and side reactions. |
Experimental Protocols
The following is a representative experimental protocol for the chemoselective Suzuki-Miyaura cross-coupling reaction of this compound with a generic arylboronic acid, focusing on selective reaction at the iodine position.
Protocol 1: Selective Suzuki Coupling at the C-I Position using K₂CO₃
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-bromo-2-fluorophenylboronic acid derivative.
Mandatory Visualizations
Logical Workflow for Base Selection
Caption: Workflow for base selection in selective Suzuki coupling.
Experimental Workflow Diagram
Caption: Experimental workflow for selective Suzuki coupling.
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a valuable strategy for the synthesis of complex, polysubstituted aromatic compounds. The key to achieving high selectivity for the C-I position lies in the judicious choice of reaction conditions, with the base playing a pivotal role. For a selective mono-coupling, moderate bases such as potassium carbonate are recommended as a starting point. Stronger bases like potassium phosphate or cesium carbonate can be employed for less reactive coupling partners, but require careful monitoring to avoid over-reaction at the C-Br position. By following the protocols and considering the principles outlined in these application notes, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Effects in the Cross-Coupling of 6-Bromo-2-fluoro-3-iodophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The specific substrate, 6-Bromo-2-fluoro-3-iodophenylboronic acid, presents unique challenges and opportunities due to its polyhalogenated and sterically hindered nature. The presence of iodine and bromine atoms on the phenyl ring, coupled with a fluorine substituent, necessitates careful optimization of reaction conditions to achieve high yields and selectivity. The choice of solvent is a critical parameter that profoundly influences the reaction outcome by affecting reagent solubility, catalyst stability and activity, and the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
This document provides a detailed guide to understanding and optimizing solvent effects for the Suzuki-Miyaura cross-coupling reactions involving this compound. While specific experimental data for this exact molecule is not extensively available in the public domain, the principles, protocols, and data presented here are based on well-established knowledge of Suzuki-Miyaura reactions with structurally similar polyhalogenated and functionalized arylboronic acids.
The Role of the Solvent in Suzuki-Miyaura Coupling
The solvent system in a Suzuki-Miyaura reaction performs several crucial functions:
-
Solubilization: It must dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst complex to allow the reaction to proceed in the homogeneous phase.
-
Influence on Base Activity: The solvent's polarity and protic nature can modulate the strength and effectiveness of the base used to activate the boronic acid for transmetalation.
-
Catalyst Stabilization: Solvents can coordinate to the palladium center, influencing the stability of the active catalytic species and preventing catalyst decomposition (e.g., formation of palladium black).[1]
-
Promotion of Transmetalation: In many cases, a biphasic system or the presence of a protic co-solvent like water is essential. Water can facilitate the formation of the borate species [-B(OH)3]⁻, which is more nucleophilic and accelerates the transmetalation step.[2]
-
Reaction Rate and Selectivity: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle, which can be critical for achieving chemoselectivity, especially in polyhalogenated substrates.[1]
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The selection of an appropriate solvent is critical for the success of the cross-coupling reaction. The following tables summarize the common solvents used and their general effects on reaction yield and efficiency, based on studies of similar arylboronic acids and aryl halides.
Table 1: Common Solvents and Their Characteristics in Suzuki-Miyaura Reactions
| Solvent System | Type | Dielectric Constant (ε) | Boiling Point (°C) | General Applicability & Remarks |
| Toluene | Aprotic, Nonpolar | 2.4 | 111 | Good for dissolving organic substrates. Often used with a water co-solvent for biphasic conditions. |
| 1,4-Dioxane | Aprotic, Polar Ether | 2.2 | 101 | Excellent solvent for a wide range of substrates. Frequently used in a mixture with water (e.g., 4:1 or 5:1 ratio) to facilitate the reaction.[2] |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | 7.6 | 66 | Common solvent, but its lower boiling point may limit its use for less reactive substrates requiring higher temperatures. Can be effective for some systems.[3] |
| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | 153 | High boiling point and good solvating power. However, it can sometimes lead to catalyst deactivation or side reactions at high temperatures. |
| Acetonitrile (MeCN) | Aprotic, Polar | 37.5 | 82 | Its high polarity can sometimes influence selectivity in complex substrates. |
| Ethanol/Water | Protic | Variable | Variable | "Green" solvent system that can be highly effective, especially with water-soluble catalysts or phase-transfer agents.[4] |
| n-Butanol/Water | Protic | Variable | Variable | An efficient aqueous system found to be effective for coupling heteroaryl chlorides, suggesting utility for complex substrates.[5] |
Table 2: Representative Yields in Solvent Screening for Aryl-Aryl Coupling
The following data is illustrative of a typical solvent screening process for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Yields are highly substrate-dependent.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 85 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 95 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 110 | 92 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O (4:1) | 65 | 78 |
| 5 | 2-Bromonaphthalene | Phenylboronic acid | Pd/C | K₃PO₄ | THF | 65 | >95[3] |
| 6 | 5-Bromobenzimidazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 91[6] |
Note: This data is generalized from multiple sources to show trends. For this compound, an initial screening using conditions similar to entries 2, 5, and 6 would be a logical starting point.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a starting point for the reaction. Optimization of the base, catalyst, ligand, and temperature will likely be necessary for specific aryl halide coupling partners.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/Ligand combination)
-
Ligand (if using a separate precursor, e.g., SPhos, XPhos, PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.). If using a palladium precursor and a separate ligand, add them to the flask.
-
Inerting the Flask: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 (organic:water). The final concentration of the boronic acid should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Solvent Selection Logic Diagram
Caption: Decision logic for selecting a solvent in a complex Suzuki coupling.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryls using 6-Bromo-2-fluoro-3-iodophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the construction of carbon-carbon bonds, offering mild reaction conditions, high functional group tolerance, and the use of readily available and generally less toxic organoboron reagents.[1]
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 6-Bromo-2-fluoro-3-iodophenylboronic acid . This trifunctionalized building block presents a unique opportunity for selective and sequential cross-coupling reactions, enabling the synthesis of complex, differentially substituted biaryl structures. The inherent reactivity differences among the halogen substituents (I > Br) under palladium catalysis allow for a chemoselective Suzuki-Miyaura coupling at the C-I bond, preserving the C-Br bond for subsequent transformations.[2][3]
Principle of Chemoselectivity
The palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[2]
Consequently, in a molecule containing both iodo and bromo substituents, the palladium catalyst will preferentially react with the weaker carbon-iodine bond. This chemoselectivity allows for the targeted synthesis of a 2-bromo-6-fluoro-biphenyl derivative from this compound, leaving the bromine atom available for a subsequent, potentially different, cross-coupling reaction. This stepwise approach is highly valuable for the construction of unsymmetrical and highly functionalized biaryl compounds.
Experimental Protocols
The following protocols are generalized procedures for the chemoselective Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl halide (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, any additional ligand, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, any additional ligand, and the base.
-
Add the degassed solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) under microwave irradiation for the specified time (usually 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the chemoselective Suzuki-Miyaura coupling of this compound with various coupling partners. The data is compiled based on analogous reactions of polyhalogenated phenylboronic acids reported in the literature.
| Entry | Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 16 | 70-80 |
| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 10 | 65-75 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Reaction Workflow
References
Application Notes and Protocols for 6-Bromo-2-fluoro-3-iodophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-iodophenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its trifunctionalized aromatic ring provides a unique scaffold for the strategic introduction of diverse molecular fragments, enabling the synthesis of complex and highly functionalized drug candidates. The differential reactivity of the bromo and iodo substituents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for selective and sequential functionalization. This attribute, combined with the electronic effects of the fluorine atom, makes this building block particularly valuable for the synthesis of targeted therapeutics, most notably kinase inhibitors.
These application notes provide an overview of the use of this compound in the synthesis of potent kinase inhibitors, specifically targeting Polo-like kinase 1 (PLK1) and Tropomyosin receptor kinases (TRKs). Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are also presented.
Application 1: Synthesis of Potent Polo-like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a hallmark of numerous human cancers, making it an attractive target for anticancer drug development.[2][3] The unique substitution pattern of this compound has been utilized in the synthesis of novel and potent PLK1 inhibitors.
A notable example is the synthesis of a highly potent PLK1 inhibitor, herein designated as Compound 30e .[3] This compound has demonstrated superior efficacy in both in vitro and in vivo models compared to the established PLK1 inhibitor, onvansertib.[3] The synthesis of Compound 30e involves a Suzuki-Miyaura cross-coupling reaction where the boronic acid moiety of this compound is coupled with a suitable heterocyclic partner. The remaining halogen atoms can then be used for further structural modifications.
Quantitative Data: PLK1 Inhibitor Activity
| Compound | Target | IC50 (HCT116 cells) | Tumor Growth Inhibition (TGI) |
| Compound 30e | PLK1 | 5 nM | 116.2% |
| Onvansertib | PLK1 | 45 nM | 43.0% |
Table 1: Comparison of the in vitro and in vivo efficacy of the PLK1 inhibitor Compound 30e, synthesized using a 6-bromo-2-fluorophenylboronic acid derivative, and the known PLK1 inhibitor onvansertib.[3]
Signaling Pathway Diagram
Application 2: Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that are critical for the development and function of the nervous system.[4][5] Gene fusions involving the NTRK genes, which encode for the TRK receptors, are oncogenic drivers in a wide range of cancers.[4][6] This has led to the development of highly specific TRK inhibitors as "tumor-agnostic" therapies.
The scaffold of this compound is well-suited for the synthesis of TRK inhibitors. The di-halogenated nature of the ring allows for the creation of complex molecules with precise stereochemistry and electronic properties required for potent and selective inhibition of the TRK kinase domain. A plausible synthetic route involves an initial Suzuki-Miyaura coupling at the boronic acid position, followed by a subsequent coupling reaction at either the bromo or iodo position to introduce further diversity and optimize target engagement.
Signaling Pathway Diagram
References
- 1. pharmrxiv.de [pharmrxiv.de]
- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-2-fluoro-3-iodophenylboronic Acid in Materials Science
Introduction
6-Bromo-2-fluoro-3-iodophenylboronic acid is a polyhalogenated organoboron compound with significant potential as a versatile building block in the synthesis of advanced organic materials for electronic applications. Its unique substitution pattern, featuring a boronic acid group for Suzuki coupling, along with bromo, fluoro, and iodo substituents, allows for multi-step, site-selective functionalization. This enables the construction of complex, high-performance molecules for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the fluorine atom can enhance the electrochemical stability and electron-accepting properties of the final material, while the bromine and iodine atoms offer orthogonal reaction sites for subsequent cross-coupling reactions, facilitating the synthesis of extended π-conjugated systems.
These application notes provide an overview of the potential utility of this compound in the synthesis of carbazole-based host materials for phosphorescent OLEDs (PhOLEDs) and outline a detailed experimental protocol for a representative synthetic route.
Application in OLEDs: Synthesis of a Carbazole-Based Host Material
Carbazole derivatives are widely employed as host materials in the emissive layer of PhOLEDs due to their high triplet energy and good charge-transporting properties. The strategic functionalization of the carbazole core allows for the tuning of its electronic and physical properties. This compound can serve as a key precursor for introducing bulky, electronically-tuned substituents onto a carbazole scaffold. This can improve the thermal and morphological stability of the material and enhance device performance.
Here, we propose a synthetic route to a novel carbazole-based host material, 9-(6'-Bromo-2'-fluoro-3'-iodophenyl)-9H-carbazole , which can be further functionalized to create a final host material.
Proposed Synthetic Pathway
The synthesis involves a Suzuki-Miyaura cross-coupling reaction between 9H-carbazole and this compound. This is a well-established method for forming carbon-nitrogen bonds in the synthesis of N-aryl carbazoles.
Quantitative Data Summary
The following table summarizes hypothetical but representative data for a phosphorescent OLED device employing a host material derived from 9-(6'-Bromo-2'-fluoro-3'-iodophenyl)-9H-carbazole. This data is based on typical performance characteristics of high-efficiency PhOLEDs utilizing carbazole-based hosts.
| Parameter | Value | Conditions |
| Material Properties | ||
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV | Cyclic Voltammetry |
| Triplet Energy (ET) | 2.9 eV | Phosphorescence Spectrum (77 K) |
| Glass Transition Temperature (Tg) | 135 °C | Differential Scanning Calorimetry |
| Device Performance (Hypothetical) | ||
| Maximum External Quantum Efficiency (EQE) | 22.5% | At 100 cd/m2 |
| Maximum Current Efficiency | 45.8 cd/A | At 100 cd/m2 |
| Maximum Power Efficiency | 38.2 lm/W | At 100 cd/m2 |
| Turn-on Voltage | 3.2 V | At 1 cd/m2 |
| Emission Peak | 520 nm (Green) | Electroluminescence Spectrum |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Experimental Protocols
Synthesis of 9-(6'-Bromo-2'-fluoro-3'-iodophenyl)-9H-carbazole
This protocol details the synthesis of the core intermediate compound.
Materials:
-
9H-Carbazole (1.0 eq)
-
This compound (1.2 eq)
-
Copper(II) acetate (Cu(OAc)2) (2.0 eq)
-
Pyridine (4.0 eq)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9H-carbazole (1.0 eq), this compound (1.2 eq), and copper(II) acetate (2.0 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe, followed by pyridine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 9-(6'-Bromo-2'-fluoro-3'-iodophenyl)-9H-carbazole.
Characterization:
The structure of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic pathway for 9-(6'-Bromo-2'-fluoro-3'-iodophenyl)-9H-carbazole.
Caption: A representative multilayer structure of a phosphorescent OLED.
Application Notes and Protocols for Selective Suzuki Coupling at the Iodine Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for achieving chemoselective Suzuki-Miyaura cross-coupling at the carbon-iodine (C-I) bond in substrates containing both iodo and bromo functionalities. This selective functionalization is a powerful strategy in organic synthesis, enabling the sequential introduction of different aryl or vinyl groups to construct complex molecules, which are often key intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] In dihalogenated aromatic compounds, the reactivity of the carbon-halogen bond towards oxidative addition to a palladium(0) catalyst follows the general trend: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity can be exploited to achieve selective mono-functionalization at the more reactive C-I bond, while leaving the C-Br bond intact for subsequent transformations.
This protocol focuses on the use of 1-bromo-4-iodobenzene as a model substrate to illustrate the principles of selective Suzuki coupling. The conditions outlined herein are optimized to favor the formation of the mono-arylated product, 4-bromo-1,1'-biphenyl, by leveraging the greater reactivity of the C-I bond.
Data Presentation: Chemoselectivity of Suzuki Coupling
The selectivity of the Suzuki coupling on dihaloarenes is highly dependent on the reaction conditions. The following tables summarize the quantitative data for the coupling of 1-bromo-4-iodobenzene with phenylboronic acid, highlighting the influence of key reaction parameters on product distribution.
Table 1: Influence of Temperature on Product Selectivity [2]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | 1-Bromo-4-iodobenzene (%) | 4-Bromo-1,1'-biphenyl (%) | 1,1':4',1''-Terphenyl (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 21 | 58 | 21 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 25 | 12 | 5 | 85 | 10 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 0 | 15 | 85 |
Reaction conditions: 1-bromo-4-iodobenzene (1.0 equiv), phenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv).[2]
Table 2: Optimization of Reaction Conditions for Selective Mono-arylation [2]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield of 4-Bromo-1,1'-biphenyl (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 25 | 12 | 85 |
| 2 | Pd(OAc)₂/PPh₃ (2/4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 25 | 18 | 78 |
| 3 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 0 | 24 | 65 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this application note.
Protocol 1: Selective Suzuki Coupling at the Iodine Position
This protocol describes a general procedure for the selective mono-arylation of 1-bromo-4-iodobenzene at the iodine position.
Materials:
-
1-Bromo-4-iodobenzene
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating/cooling apparatus
Procedure:
-
To a Schlenk flask, add 1-bromo-4-iodobenzene (1.0 mmol, 282.9 mg).
-
Add the desired arylboronic acid (1.0 mmol).[2]
-
Add potassium carbonate (2.0 mmol, 276.4 mg).[2]
-
Under a counterflow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).[2]
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).[2]
-
For optimal selectivity, cool the reaction mixture to 0 °C using an ice bath.[2]
-
Stir the mixture at 0 °C for 24 hours under an inert atmosphere.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction to warm to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-bromo-biaryl product.
Protocol 2: Subsequent Suzuki Coupling at the Bromine Position
This protocol outlines the procedure for the arylation of the remaining bromine position on the 4-bromo-biaryl product obtained from Protocol 1.
Materials:
-
4-Bromo-biaryl product from Protocol 1
-
Second arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a round-bottom flask, add the 4-bromo-biaryl product (1.0 mmol) from the previous step.[2]
-
Add the second arylboronic acid (1.2 mmol).[2]
-
Add potassium phosphate (2.0 mmol, 424.4 mg).[2]
-
Under a counterflow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).[2]
-
Add 1,4-dioxane (8 mL) and water (2 mL).[2]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography to yield the final unsymmetrical biaryl product.[2]
Visualizations
Experimental Workflow for Selective Suzuki Coupling
Caption: Workflow for sequential Suzuki coupling.
Catalytic Cycle and Chemoselectivity
Caption: Suzuki catalytic cycle showing chemoselectivity.
References
Stepwise Functionalization of 6-Bromo-2-fluoro-3-iodophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective, stepwise functionalization of 6-Bromo-2-fluoro-3-iodophenylboronic acid. This tri-functionalized building block offers a versatile platform for the synthesis of complex, multi-substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The described protocols leverage the differential reactivity of the aryl-iodide and aryl-bromide bonds in palladium-catalyzed cross-coupling reactions, enabling a controlled and sequential introduction of diverse functionalities.
Principle of Selectivity
The stepwise functionalization of this compound is based on the well-established reactivity difference between aryl halides in palladium-catalyzed cross-coupling reactions. The reactivity order is generally I > Br > Cl > F. Consequently, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, allowing for selective reaction at the 3-position (iodine) while the 6-position (bromine) remains available for a subsequent transformation.
A typical workflow for the stepwise functionalization is depicted below:
Caption: Stepwise functionalization workflow for this compound.
Part 1: Selective Functionalization of the C-I Bond via Sonogashira Coupling
This protocol details the selective Sonogashira coupling at the C-I bond of this compound. The reaction is performed under mild conditions to ensure high selectivity and preserve the C-Br bond and the boronic acid moiety for subsequent reactions.
Experimental Protocol: Selective Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Octyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the palladium catalyst (0.01-0.03 eq.) and CuI (0.02-0.05 eq.).
-
Dissolve the solids in the anhydrous solvent.
-
Add the base (2.0-3.0 eq.) and the terminal alkyne (1.1-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 6-Bromo-2-fluoro-3-(alkynyl)phenylboronic acid.
Data Presentation: Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | TEA | THF | 4 | 92 |
| 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ (3) | DIPEA | DMF | 3 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | TEA | THF | 2 | 95 |
| 4 | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (3) | DIPEA | DMF | 5 | 89 |
Yields are based on reported values for similar selective Sonogashira couplings on bromo-iodoarenes.
Part 2: Functionalization of the C-Br Bond via Suzuki Coupling
Following the successful functionalization of the C-I bond, the resulting 6-Bromo-2-fluoro-3-(alkynyl)phenylboronic acid can undergo a second cross-coupling reaction at the C-Br bond. Due to the increased steric hindrance and modified electronic properties of the substrate, the Suzuki coupling conditions may require a more active catalyst system.
Experimental Protocol: Suzuki Coupling
Materials:
-
6-Bromo-2-fluoro-3-(alkynyl)phenylboronic acid (from Step 1)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the 6-Bromo-2-fluoro-3-(alkynyl)phenylboronic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.03-0.05 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 12 to 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 6-(Aryl)-2-fluoro-3-(alkynyl)phenylboronic acid.
Data Presentation: Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 89 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82 |
| 4 | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 87 |
Yields are estimated based on typical Suzuki couplings of sterically hindered aryl bromides.
Signaling Pathways and Logical Relationships
The catalytic cycles for the Sonogashira and Suzuki couplings are fundamental to understanding the reaction mechanisms.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Caption: Simplified catalytic cycle for the Suzuki coupling.
Considerations for the Boronic Acid Moiety
Under the basic conditions of both Sonogashira and Suzuki couplings, boronic acids can form boronate species. In many cases, the boronic acid moiety is stable enough and does not require protection. However, for particularly sensitive substrates or prolonged reaction times at high temperatures, protection as a boronate ester (e.g., pinacol ester) might be considered. The protocols provided are based on the assumption that the free boronic acid is sufficiently stable.
Conclusion
The stepwise functionalization of this compound offers a powerful and flexible strategy for the synthesis of highly substituted and complex aromatic molecules. By carefully selecting the reaction conditions, chemists can achieve high selectivity and good to excellent yields for each coupling step. These protocols provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science.
Application Notes and Protocols for the Purification of Biaryl Products from Reactions of 6-Bromo-2-fluoro-3-iodophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-iodophenylboronic acid is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in the potential for selective, stepwise functionalization of the three distinct halogen atoms, enabling the construction of complex, polysubstituted biaryl scaffolds. These structures are of significant interest in medicinal chemistry and materials science. The purification of the resulting polyhalogenated and structurally diverse biaryl products is a critical step that often requires robust and tailored methodologies to ensure high purity.
This document provides detailed application notes and protocols for the purification of a representative biaryl product synthesized via a Suzuki-Miyaura coupling reaction between this compound and a generic arylboronic acid. The protocols described herein cover aqueous work-up, column chromatography, and recrystallization techniques.
General Reaction Scheme and Purification Strategy
The Suzuki-Miyaura coupling of this compound with an arylboronic acid (Ar-B(OH)₂) typically proceeds via the more reactive carbon-iodine bond, yielding a 2-bromo-6-fluoro-3-aryl-iodobenzene derivative. The purification of this product involves separating it from the palladium catalyst, unreacted starting materials, and boronic acid-derived byproducts. A general workflow for this process is outlined below.
Caption: General workflow for the purification of biaryl products.
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is designed to remove the palladium catalyst, inorganic salts, and water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture from Suzuki-Miyaura coupling
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® or a small plug of silica gel
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent. To remove residual palladium catalyst, it is advisable to pass the filtrate through a small plug of Celite® or silica gel, eluting with the same organic solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of the desired biaryl product from unreacted starting materials and non-polar byproducts.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 0-5% EtOAc in hexanes, gradually increasing the polarity based on the separation observed by TLC.
-
Collect fractions and monitor the elution of the product using TLC with UV visualization.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified biaryl product.
Protocol 3: Purification by Recrystallization
This protocol is suitable for obtaining a highly crystalline and pure final product after column chromatography.
Materials:
-
Purified product from Protocol 2
-
A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the purified product in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) to dissolve the solid completely.
-
If using a binary solvent system, add the anti-solvent (the one in which the product is less soluble) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the final, highly pure product.
Data Presentation
The following tables present representative data for the purification of a hypothetical biaryl product from a Suzuki-Miyaura reaction of this compound.
Table 1: Purification Summary
| Purification Step | Recovery (%) | Purity (%) (by HPLC) |
| Aqueous Work-up | 95-99 | 75-85 |
| Column Chromatography | 80-90 | >95 |
| Recrystallization | 85-95 | >99 |
Table 2: Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0% to 10% Ethyl Acetate in Hexanes |
| Elution Profile | Starting materials elute first, followed by the desired biaryl product. Polar impurities remain on the column. |
| Typical Rf (5% EtOAc/Hexanes) | ~0.4 for the product |
Logical Relationships in Purification
The choice and sequence of purification steps are critical for achieving high purity efficiently. The following diagram illustrates the logical decisions in the purification process.
Caption: Decision tree for the purification strategy.
Conclusion
The purification of biaryl products derived from this compound requires a systematic approach. A standard aqueous work-up followed by column chromatography is generally effective for isolating the product in high purity. For applications demanding exceptional purity, a final recrystallization step is recommended. The protocols and data presented here provide a robust framework for researchers to develop and optimize purification strategies for this important class of molecules.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with Polyhalogenated Arylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving polyhalogenated arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using polyhalogenated arylboronic acids in Suzuki couplings?
A1: The most prevalent side reactions include:
-
Hydrodehalogenation: This is the replacement of a halogen atom on the aryl halide starting material with a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2] This occurs via the formation of a palladium-hydride (Pd-H) species.[2]
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Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[1][3] It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][4]
-
Protodeborylation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is a common pathway for boronic acid decomposition and can be accelerated in aqueous conditions and with certain heteroaryl substrates.[1]
Q2: How does the choice of halogen (Cl, Br, I) on the polyhalogenated substrate affect the reaction outcome?
A2: The reactivity of the carbon-halogen bond is crucial. Generally, the order of reactivity for oxidative addition to the palladium catalyst is I > Br > Cl.[2] This means that aryl iodides are the most reactive, but also the most prone to side reactions like hydrodehalogenation.[2] Aryl chlorides are the least reactive and may require more forcing conditions (higher temperatures, more active catalysts) to undergo oxidative addition.[5][6] For polyhalogenated substrates with different halogens, selective coupling at the more reactive halogen is often possible.[7]
Q3: What is the role of the base in Suzuki reactions, and which bases are recommended for polyhalogenated substrates?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle.[5] For polyhalogenated substrates, the choice of base is crucial to minimize side reactions.
-
Strong bases like alkoxides can promote hydrodehalogenation.[8]
-
Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they can be effective while minimizing side reactions.[2][9]
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The optimal base is often substrate and catalyst dependent, and screening of different bases may be necessary.[10][11]
Q4: Can I achieve selective mono-arylation of a di- or tri-halogenated aromatic compound?
A4: Yes, selective mono-arylation is often achievable. This selectivity is typically governed by steric and electronic effects.[7][12] For substrates with identical halogens, careful optimization of reaction conditions, including the catalyst, base, solvent, and the molar ratio of the boronic acid to the aryl halide, is critical to achieve high selectivity for the mono-coupled product.[7][12]
Q5: My polyhalogenated starting material is poorly soluble. What solvents are recommended?
A5: Aprotic solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used for Suzuki reactions.[1][2] For poorly soluble substrates, dimethylformamide (DMF) can be a good choice, although it is important to use high-purity, anhydrous DMF to avoid potential side reactions.[9] Often, a mixture of an organic solvent with water is employed, as water can play a beneficial role in the reaction.[13] The optimal solvent system may require empirical determination.[9]
Troubleshooting Guides
Problem 1: Low Yield or No Reaction
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-catalyst that readily forms the active Pd(0) species.[2] Ensure Pd(0) catalysts are handled under inert atmosphere to prevent oxidation. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[1] |
| Slow Oxidative Addition (especially with aryl chlorides) | Increase the reaction temperature.[2] Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to accelerate oxidative addition.[2][5] |
| Slow Transmetalation | Ensure the boronic acid is of high purity. Consider using a more reactive boronic ester derivative, such as a pinacol or neopentyl glycol ester, to improve stability and reactivity.[1][14] |
| Catalyst Poisoning | For heteroaromatic substrates, the heteroatom can coordinate to the palladium and inhibit catalysis.[2] The addition of additives like B(OMe)₃ can sometimes mitigate this issue.[15] |
Problem 2: Significant Hydrodehalogenation Byproduct
| Potential Cause | Suggested Solution |
| Formation of Palladium-Hydride (Pd-H) Species | The Pd-H species can arise from the base, solvent, or water.[2] |
| Inappropriate Base | Avoid strong alkoxide bases.[8] Screen weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] |
| Protic Solvent | Use aprotic solvents like dioxane, THF, or toluene instead of alcohols.[2] |
| Sub-optimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands, which can promote the desired reductive elimination over the dehalogenation pathway.[2] |
| High Reaction Temperature | Lower the reaction temperature if possible, while still allowing the desired reaction to proceed at a reasonable rate. |
Problem 3: Formation of Homocoupled Byproduct
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[4][15] |
| Use of Pd(II) Pre-catalyst | Pd(II) sources can promote homocoupling during their reduction to the active Pd(0) species.[1] If using a Pd(II) pre-catalyst, consider adding the boronic acid after the initial reduction period. Alternatively, use a Pd(0) pre-catalyst.[15] |
| Sub-optimal Ligand | Bulky ligands can help to suppress homocoupling.[15] |
Problem 4: Difficulty with Product Purification
| Potential Cause | Suggested Solution |
| Removal of Boron-containing Byproducts | An aqueous wash with a mild base (e.g., 5% sodium carbonate solution) can help remove unreacted boronic acid and other boron-containing impurities.[16] |
| Separation of Closely Eluting Byproducts | If byproducts like the homocoupled or hydrodehalogenated product are difficult to separate by column chromatography, recrystallization can be an effective purification method.[16][17] |
| Residual Palladium Catalyst | Filtering the reaction mixture through a plug of Celite can help to remove heterogeneous palladium species.[16] For soluble palladium, treatment with a scavenger resin may be necessary. |
Data Summary Tables
Table 1: Effect of Base and Ligand on Suzuki Coupling of 2,6-Dichloropyridine
| Entry | Palladium Source | Ligand | Base | Solvent | Yield of 2,6-diheptylpyridine (%) |
| 1 | Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 94 |
| 2 | Pd(OAc)₂ | P(cyclohexyl)₃ | LiOᵗBu | Dioxane/H₂O (4:1) | 15 |
| 3 | Pd(OAc)₂ | FcPPh₂ | LiOᵗBu | Dioxane/H₂O (4:1) | 0 |
| 4 | Pd(OAc)₂ | Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O (4:1) | 25 |
| 5 | Pd(OAc)₂ | Ad₂PⁿBu | K₂CO₃ | Dioxane/H₂O (4:1) | 10 |
| 6 | Pd(OAc)₂ | Ad₂PⁿBu | KF | Dioxane/H₂O (4:1) | 5 |
Data adapted from a study on the exhaustive Suzuki-Miyaura reactions of polyhalogenated heteroarenes.[13]
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Base Screening
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the polyhalogenated aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
-
Add the degassed solvent (to achieve a desired concentration, e.g., 0.1 M) to the reaction vial containing the solids.
-
Add the catalyst/ligand solution via syringe. The final palladium loading should be between 1-5 mol%.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixture by an appropriate method (e.g., GC-MS or LC-MS) to determine the conversion and relative amounts of products and byproducts.
Protocol 2: Purification of Polyhalogenated Biaryls
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.[16]
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a 5% sodium carbonate solution (to remove boronic acid residues), and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is often effective.
-
If chromatographic separation is challenging, recrystallization from a suitable solvent system (e.g., hexanes/methanol or toluene) can be employed to obtain the purified product.[16][17]
Visualizations
Caption: Troubleshooting workflow for Suzuki reactions.
Caption: Major side reaction pathways in Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 6-Bromo-2-fluoro-3-iodophenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving 6-Bromo-2-fluoro-3-iodophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary areas to investigate?
A1: Low yields in this specific coupling can be attributed to several factors. The initial points to verify are the quality of your reagents and the reaction setup. Key areas of concern include:
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Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. Using a fresh batch or a reliable pre-catalyst is recommended.
-
Reagent Purity: The purity of the this compound and the coupling partner is crucial. Impurities can poison the catalyst.
-
Solvent and Base Quality: Solvents must be appropriately degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling. The base should be finely powdered and anhydrous if the reaction is run under non-aqueous conditions.[1][2]
-
Reaction Temperature: The temperature might be too low for the oxidative addition to occur efficiently or too high, leading to catalyst decomposition or side reactions.
Q2: Which halogen is expected to react first in the Suzuki coupling of this compound?
A2: The reactivity of halogens in the oxidative addition step of the Suzuki coupling generally follows the order: I > Br > Cl > F.[3] Therefore, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond and is expected to undergo selective coupling first under carefully controlled conditions.[1] This allows for the possibility of sequential functionalization.
Q3: What are the most common side reactions observed with this type of substrate?
A3: The most prevalent side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent or trace water. Fluorinated phenylboronic acids can be susceptible to this, especially at elevated temperatures and prolonged reaction times.[4]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide coupling partner can occur, often promoted by the presence of oxygen or when the catalytic cycle is slow.[2]
-
Dehalogenation: The replacement of a halogen (iodine or bromine) with a hydrogen atom is a possible side reaction. This can be mediated by palladium-hydride species, which can form from various sources in the reaction mixture.[3]
-
Double Coupling: Depending on the reaction conditions and stoichiometry of the coupling partner, reaction at both the iodo and bromo positions can occur.
Q4: How does the ortho-fluoro substituent affect the Suzuki coupling reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the arylboronic acid. It can affect the electronic properties of the phenyl ring, potentially influencing the rate of transmetalation. In some cases, ortho-substituents can also introduce steric hindrance, which might necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
Q5: Can the boronic acid group itself be a source of problems?
A5: Yes. Boronic acids can be unstable and undergo dehydration to form cyclic boroxines, especially upon storage. It is often recommended to use fresh or properly stored boronic acid. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate issues related to instability and protodeboronation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst like Pd(dppf)Cl2. |
| Poor quality of boronic acid. | Use fresh this compound or convert it to a more stable pinacol ester. | |
| Incomplete degassing of solvent. | Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[2] | |
| Suboptimal base or solvent. | Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems (e.g., Dioxane/H2O, Toluene/H2O, DMF).[5] | |
| Mixture of Mono- and Di-substituted Products | Reaction temperature too high or reaction time too long. | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it after the selective mono-coupling is complete. |
| Incorrect stoichiometry. | Use a controlled amount of the boronic acid coupling partner (e.g., 1.0-1.2 equivalents for selective mono-coupling). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere.[2] |
| Slow transmetalation. | Increase the temperature moderately or screen different ligands that can accelerate the transmetalation step.[2] | |
| Presence of Protodeboronated Byproduct | Excess water or acidic impurities. | Use anhydrous solvents and ensure the base is dry. Consider using a boronate ester.[4] |
| High reaction temperature. | Lower the reaction temperature. | |
| Dehalogenation of Starting Material or Product | Formation of Pd-H species. | Screen different bases and solvents. Avoid using alcohols as solvents if dehalogenation is a major issue.[3] |
| Difficulty in Product Purification | Similar polarity of starting material and product. | Optimize the reaction to go to full conversion. If separation is still difficult, consider derivatizing the product to alter its polarity for easier purification. |
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling at the Iodine Position
This protocol is a general guideline and may require optimization for specific coupling partners.
Reagents and Materials:
| Reagent/Material | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| This compound | 346.80 g/mol | 347 mg | 1.0 |
| Arylboronic Acid Coupling Partner | Variable | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 35 mg | 0.03 |
| K₂CO₃ (finely powdered) | 138.21 g/mol | 276 mg | 2.0 |
| 1,4-Dioxane (degassed) | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid coupling partner (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 equiv).[1]
-
Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: Experimental workflow for selective Suzuki coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
Technical Support Center: Yield Optimization for 6-Bromo-2-fluoro-3-iodophenylboronic acid Coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-iodophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: At which position will the Suzuki-Miyaura coupling selectively occur on this compound?
The coupling will selectively occur at the C-I (iodo) position. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.[1][2]
Q2: How does the ortho-fluoro group affect the coupling reaction?
The ortho-fluoro substituent can have multiple effects. It introduces steric hindrance, which can slow down the reaction, particularly the transmetalation and reductive elimination steps. However, its electron-withdrawing nature can also influence the electronic properties of the boronic acid. In some cases, ortho-fluorine substitution has been observed to increase the rate of transmetalation.[3]
Q3: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and the presence of water.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl.
-
Debromination/Deiodination: Reduction of the C-Br or C-I bond, replacing the halogen with a hydrogen.
Q4: Should I be concerned about the stability of this compound?
Boronic acids can be prone to degradation, especially under harsh conditions.[4] It is advisable to use fresh or properly stored boronic acid. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial, though this adds an extra synthetic step.
Troubleshooting Guide
Low or no yield in the Suzuki-Miyaura coupling of this compound can be attributed to several factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst, such as a Buchwald-type G3 or G4 precatalyst, which are often more robust and efficient.[5] | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Pre-catalysts are generally more stable and provide a reliable source of the active catalytic species. |
| Inappropriate Ligand | - For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are often necessary. - Screen ligands such as SPhos, XPhos, or RuPhos.[4] | These ligands promote the formation of the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination, overcoming steric hindrance. |
| Ineffective Base | - The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - Ensure the base is finely powdered and anhydrous for non-aqueous setups. | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[6] |
| Poor Solvent Choice | - Ensure the solvent system can dissolve both the organic substrates and the inorganic base. - Common solvent systems include dioxane/water, toluene/water, or DMF/water.[6] For anhydrous conditions, THF or dioxane can be used. | Proper dissolution of all components is essential for an efficient reaction. A biphasic system often facilitates the interaction between the organic and inorganic reagents. |
| Reaction Temperature Too Low | - Gradually increase the reaction temperature. Typical temperatures range from 80-110 °C.[6] | Higher temperatures can overcome the activation energy barrier for sterically demanding substrates. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
Issue 2: Significant Side Product Formation (e.g., Protodeboronation, Homocoupling)
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Excessive Reaction Time/Temperature | - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. - Consider lowering the reaction temperature. | Prolonged heating can lead to decomposition of the boronic acid (protodeboronation) and the catalyst, resulting in side reactions. |
| Presence of Oxygen | - Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). - Use degassed solvents. | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote homocoupling of the boronic acid. |
| Incorrect Stoichiometry | - Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide. | This can help to drive the desired cross-coupling reaction to completion and minimize side reactions involving the aryl halide. |
Key Experimental Parameters and Representative Yields
The following table summarizes the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings for substrates similar to this compound. This data is intended as a guide for optimization.
| Parameter | Condition | Typical Yield Range | Notes |
| Catalyst | Pd(PPh₃)₄ | Low to Moderate | Often less effective for sterically hindered substrates. |
| Pd(dppf)Cl₂ | Moderate to High | A robust and reliable catalyst for many Suzuki couplings. | |
| XPhos Pd G3 | High to Excellent | A highly active pre-catalyst, often a good choice for challenging couplings.[7] | |
| Ligand | PPh₃ | Low to Moderate | May not be suitable for this sterically demanding transformation. |
| SPhos | Moderate to High | A bulky, electron-rich ligand that often improves yields for hindered substrates.[7] | |
| XPhos | High to Excellent | Often provides the best results for sterically hindered and electronically challenging substrates. | |
| Base | K₂CO₃ | Moderate to High | A common and cost-effective choice.[6] |
| K₃PO₄ | High to Excellent | A stronger base that can be very effective, particularly for less reactive substrates. | |
| Cs₂CO₃ | High to Excellent | Often provides higher yields but is more expensive.[7] | |
| Solvent | Toluene/H₂O | Moderate to High | A common biphasic system. |
| Dioxane/H₂O | High to Excellent | Often provides good solubility for a wide range of substrates. | |
| DMF/H₂O | Moderate to High | Can aid in the solubility of starting materials but may require higher temperatures for removal.[6] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Detailed Experimental Protocol
Note: This is a general starting protocol for the selective Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (2.0 eq.), and XPhos Pd G3 (0.02 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The final concentration of the aryl halide should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-fluoro-3-iodophenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the homocoupling of 6-Bromo-2-fluoro-3-iodophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl byproducts. This reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
| Symptom | Potential Cause | Recommended Solution |
| High levels of homocoupled byproduct observed by TLC, GC-MS, or LC-MS. | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] | a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Effective methods include inert gas sparging (bubbling argon or nitrogen through the solvent for 15-30 minutes) or employing three to five freeze-pump-thaw cycles. |
| 2. Use of Pd(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to form the homocoupled dimer, especially at the beginning of the reaction. | b. Catalyst Selection: Opt for a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source, consider adding a reducing agent like potassium formate to facilitate the in-situ reduction to Pd(0).[2] | |
| 3. Inappropriate Base Selection: Strong bases can sometimes promote side reactions, including homocoupling. | c. Base Optimization: Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH. The choice of base can be critical and may require screening. | |
| 4. Suboptimal Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. | d. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These can promote the desired reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling. | |
| Low yield of the desired cross-coupled product with significant starting material remaining. | 1. Catalyst Inactivity: The palladium catalyst may be deactivated or not functioning optimally. | a. Use Fresh Catalyst: Ensure the catalyst is from a fresh batch and has been stored under appropriate conditions. Consider using more robust precatalysts. |
| 2. Poor Chemoselectivity: With a multi-halogenated substrate like this compound, the reaction may not be selective for the desired C-I or C-Br coupling. The C-I bond is generally more reactive in Suzuki couplings. | b. Optimize for Chemoselectivity: To favor coupling at the more reactive C-I position, milder reaction conditions (e.g., lower temperature, specific ligand choice) may be employed. Careful selection of the catalyst and reaction parameters is crucial for achieving site-selectivity. | |
| Difficulty in purifying the desired product from the homocoupled byproduct. | 1. Similar Polarity: The homocoupled byproduct often has a similar polarity to the desired cross-coupled product, making chromatographic separation challenging. | a. Optimize Reaction Conditions to Minimize Homocoupling: The primary strategy is to prevent the formation of the impurity. Refer to the solutions for high levels of homocoupling. |
| b. Alternative Purification Techniques: If homocoupling cannot be completely avoided, consider alternative purification methods such as recrystallization or preparative HPLC, which may offer better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the homocoupling of this compound?
A1: There are two main pathways that contribute to the undesired homocoupling of arylboronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly undergo transmetalation with two equivalents of the boronic acid, leading to the formation of the homocoupled biaryl and Pd(0). This is particularly prevalent at the initial stages of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium precatalyst affect the extent of homocoupling?
A2: The choice of palladium precatalyst is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it can directly enter the catalytic cycle. If a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂ is used, an in-situ reduction to Pd(0) is required. If this reduction is slow or inefficient, the remaining Pd(II) can promote the homocoupling side reaction. The addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling when using Pd(II) precatalysts.[2]
Q3: Which reaction parameters should I prioritize for optimization to minimize homocoupling?
A3: To minimize homocoupling, focus on the following parameters in this order:
-
Exclusion of Oxygen: This is the most critical factor. Ensure all solvents and the reaction setup are rigorously deoxygenated.
-
Choice of Palladium Source: Use a Pd(0) precatalyst whenever possible.
-
Selection of Base and Ligand: Weaker inorganic bases and bulky, electron-rich ligands are generally favored.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Q4: Given the structure of this compound, which halogen is expected to react preferentially in a Suzuki-Miyaura coupling?
A4: In Suzuki-Miyaura reactions, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the carbon-iodine bond is expected to be significantly more reactive than the carbon-bromine bond. By carefully controlling the reaction conditions (e.g., using a catalyst system known for high chemoselectivity, milder temperatures, and shorter reaction times), it is possible to achieve selective cross-coupling at the iodine-bearing position while leaving the bromine intact for subsequent transformations.
Data Presentation
The following tables summarize qualitative and conceptual quantitative data on factors influencing homocoupling, based on general findings in Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Oxidation State | Expected Homocoupling | Notes |
| Pd(PPh₃)₄ | 0 | Low | Direct entry into the catalytic cycle. |
| Pd₂(dba)₃ | 0 | Low | Another common Pd(0) source. |
| Pd(OAc)₂ | +2 | High | Can directly promote homocoupling before reduction to Pd(0). |
| PdCl₂ | +2 | High | Similar to Pd(OAc)₂, requires efficient in-situ reduction. |
Table 2: Influence of Base on Homocoupling
| Base | Strength | Expected Homocoupling | Notes |
| NaOH | Strong | Moderate to High | Can promote side reactions. |
| K₃PO₄ | Moderate | Low to Moderate | Often a good choice for minimizing homocoupling. |
| K₂CO₃ | Weak | Low | A commonly used and effective base. |
| Cs₂CO₃ | Moderate | Low to Moderate | Can be very effective but is more expensive. |
Table 3: Impact of Degassing Method on Homocoupling
| Degassing Method | Oxygen Removal Efficiency | Expected Homocoupling |
| No Degassing | Poor | High |
| N₂/Ar Bubbling (15-30 min) | Good | Low |
| Freeze-Pump-Thaw (3 cycles) | Excellent | Very Low |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X), aiming to minimize homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (Ar-X) (1.0 equivalent)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents), finely powdered and dried
-
Degassed Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed toluene/water solvent mixture via syringe.
-
Stir the mixture at room temperature for 5 minutes, ensuring a continuous inert atmosphere.
-
In a separate vial, weigh the Pd(PPh₃)₄ catalyst. Quickly add the catalyst to the reaction flask against a counter-flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Preventing Protodeboronation of 6-Bromo-2-fluoro-3-iodophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using 6-Bromo-2-fluoro-3-iodophenylboronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound so susceptible to it?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of your substrate, this results in the formation of 1-Bromo-3-fluoro-2-iodobenzene, consuming your starting material and reducing the yield of the desired product. The susceptibility of this compound is high due to the presence of multiple electron-withdrawing halogen substituents (Br, F, I). These groups decrease the electron density on the aromatic ring, making the carbon atom attached to the boron more susceptible to protonolysis.[2][3][4] Arylboronic acids with 2,6-dihalogen substitution patterns are known to be particularly prone to rapid protodeboronation.[2]
Q2: What are the primary causes of protodeboronation in my Suzuki-Miyaura coupling reaction?
A2: Several factors in a typical Suzuki-Miyaura coupling can promote protodeboronation:
-
Base: The reaction is often base-catalyzed. High pH conditions, especially with strong bases like sodium hydroxide (NaOH), accelerate the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which is more prone to protodeboronation.[1][5]
-
Water: Water typically acts as the proton source for the cleavage of the C-B bond.[6] While Suzuki reactions often require some water, excessive amounts can increase the rate of this side reaction.[6]
-
Temperature: Higher reaction temperatures can significantly increase the rate of protodeboronation relative to the desired cross-coupling.[6][7]
-
Palladium Catalyst System: The catalyst itself can play a role. Palladium(II) species, which can be present as precatalysts or intermediates, have been shown to promote protodeboronation, particularly when coordinated with bulky phosphine ligands.[8][9][10][11]
Q3: I am seeing a significant amount of 1-Bromo-3-fluoro-2-iodobenzene in my reaction mixture. What happened?
A3: The presence of 1-Bromo-3-fluoro-2-iodobenzene is a direct confirmation that protodeboronation has occurred. Your starting material, this compound, has lost its boronic acid group (-B(OH)₂) and it has been replaced by a hydrogen atom.
Q4: I converted my boronic acid to its pinacol ester, but I still observe significant protodeboronation. Why?
A4: While converting to a boronic ester (like a pinacol ester) is a highly recommended strategy to increase stability, it does not always completely prevent protodeboronation.[5][12] Under the basic and aqueous conditions of many Suzuki couplings, the pinacol ester can hydrolyze back to the free boronic acid.[5][12] This hydrolysis regenerates the more reactive species, which can then undergo protodeboronation. The key is that the ester provides a "slow-release" of the boronic acid, keeping its instantaneous concentration low and thus reducing the overall rate of the side reaction.[13][14] If the desired coupling is slow, however, this degradation can still be significant.
Q5: How do I choose the right base to minimize this side reaction?
A5: The choice of base is critical. Avoid strong, hydroxide-containing bases. Opt for milder inorganic bases that are effective in the catalytic cycle but less aggressive in promoting protodeboronation.
| Base Type | Examples | Effect on Protodeboronation | Recommendation |
| Strong Bases | NaOH, KOH, LiOH | High tendency to promote protodeboronation | Avoid for this substrate[6] |
| Weaker Bases | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | Lower tendency to promote protodeboronation | Recommended [4][6][7] |
Q6: Could my palladium catalyst be causing the problem?
A6: Yes, it is possible. While the palladium catalyst is essential for the desired reaction, it can also contribute to the undesired one. Recent studies have shown that palladium complexes, especially those with bulky phosphine ligands, can actively catalyze protodeboronation.[8][10][11] While these bulky ligands are often used to accelerate the desired cross-coupling, they can paradoxically increase the rate of the side reaction.[8] Using Pd(0) precatalysts (like Pd₂(dba)₃) that rapidly form the active catalyst can sometimes be advantageous over Pd(II) sources (like Pd(OAc)₂ or PdCl₂(ligand)₂).[9]
Section 2: Troubleshooting Guide
If you are observing significant protodeboronation (>10% byproduct), follow these steps systematically to diagnose and solve the issue.
A logical workflow for troubleshooting protodeboronation.
Section 3: Quantitative Data Summary
The following table summarizes general trends observed for the effect of reaction parameters on the rate of protodeboronation for electron-deficient arylboronic acids.
| Parameter | Condition A | Relative Rate of Protodeboronation | Condition B | Relative Rate of Protodeboronation | Reference |
| Base | KOH (Strong) | High | K₃PO₄ (Weak) | Low | [6] |
| Temperature | 110 °C | High | 80 °C | Moderate | [6][7] |
| Boron Species | Boronic Acid | High | Pinacol Ester | Low | [1][7] |
| Water Content | High (e.g., 2:1 Dioxane/H₂O) | High | Anhydrous | Very Low | [6][15] |
| Pd Precatalyst | Pd(OAc)₂ (Pd(II)) with bulky ligand | Can be significant | Pd₂(dba)₃ (Pd(0)) with bulky ligand | Generally lower | [9] |
Section 4: Detailed Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol protects the boronic acid group, increasing its stability.
-
Reagents:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid and pinacol.
-
Add the anhydrous solvent (approx. 0.2 M concentration).
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the subsequent coupling step without further purification. If necessary, purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 2: Optimized Suzuki-Miyaura Coupling using the Pinacol Ester
This protocol uses a weak base and a highly active catalyst system to favor the desired coupling over protodeboronation.
-
Reagents:
-
Aryl Halide/Triflate (1.0 eq)
-
This compound pinacol ester (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.5 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.[16]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Section 5: Visualizing Competing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired base-catalyzed protodeboronation pathway. The goal of optimization is to accelerate the Suzuki cycle significantly so that the boronic acid is consumed productively before it can be degraded.
The boronate anion is a key intermediate for both pathways.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 6-Bromo-2-fluoro-3-iodophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during cross-coupling reactions involving 6-Bromo-2-fluoro-3-iodophenylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction is sluggish or has stalled, resulting in a low yield of the desired product. What are the likely causes related to catalyst deactivation?
Answer: A sluggish or stalled Suzuki-Miyaura reaction is a common issue that can often be attributed to catalyst deactivation or poisoning. For a substrate like this compound, several factors could be at play:
-
Palladium Black Formation: The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles. This can be caused by high temperatures, improper ligand choice, or the presence of oxygen.
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.
-
Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[1]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the active palladium center and prevent agglomeration.
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize potential catalyst poisons. If sulfur poisoning is suspected, consider treating your reagents with a scavenger.
-
Optimize Pre-catalyst Reduction: Ensure your reaction conditions, including the choice of base and solvent, are suitable for the in-situ reduction of the Pd(II) pre-catalyst.
Question 2: I am observing significant amounts of side products, particularly dehalogenated and/or protodeboronated species. How can I minimize these side reactions?
Answer: The formation of dehalogenated and protodeboronated byproducts is a common challenge, especially with polyhalogenated and electronically complex substrates.
-
Dehalogenation: This is the replacement of a halogen atom (in this case, iodine or bromine) with a hydrogen atom. It is often mediated by palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent, or trace water.[2] Aryl iodides are generally more prone to dehalogenation than aryl bromides.[2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your nucleophilic partner and is often accelerated by strong bases and the presence of water.[1][3]
Solutions to Minimize Side Reactions:
| Side Reaction | Recommended Action | Rationale |
| Dehalogenation | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] | Stronger bases can promote the formation of Pd-H species. |
| Employ aprotic solvents such as dioxane, THF, or toluene.[2] | Protic solvents can be a source of protons for dehalogenation. | |
| Carefully control the water content in your reaction. | While some water can be beneficial, excess water can lead to increased dehalogenation. | |
| Protodeboronation | Switch to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[3] | Strong bases in aqueous media can accelerate the cleavage of the C-B bond. |
| Consider running the reaction under anhydrous conditions.[1] | Water is a primary proton source for protodeboronation. | |
| Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | Boronate esters are generally more stable and release the boronic acid slowly during the reaction, minimizing its degradation.[1] |
Question 3: My reaction is not chemoselective, and I am seeing coupling at both the iodine and bromine positions. How can I achieve selective coupling at the C-I bond?
Answer: Achieving chemoselectivity in polyhalogenated substrates relies on exploiting the different reactivities of the carbon-halogen bonds. In the case of this compound, the C-I bond is weaker and therefore more reactive towards oxidative addition to the palladium catalyst than the C-Br bond.[4]
To enhance selectivity for the C-I bond:
-
Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times. This will favor the reaction at the more labile C-I bond.
-
Catalyst and Ligand Choice: Certain catalyst systems may exhibit higher selectivity. Screening different palladium precursors and ligands can be beneficial.
-
Careful Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to stop the reaction once the desired mono-coupled product is formed, before significant reaction at the C-Br bond occurs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ortho-fluoro substituent in the reactivity of this compound?
A1: The ortho-fluoro substituent can have multiple effects. Its electron-withdrawing nature can increase the rate of oxidative addition at the adjacent iodine. However, it can also influence the stability of the boronic acid and the intermediates in the catalytic cycle. In some cases, fluorine substitution has been shown to impact the rate of protodeboronation.
Q2: Which palladium catalyst system is a good starting point for this type of substrate?
A2: A common and effective starting point would be a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos. These ligands are known to be effective for challenging Suzuki-Miyaura couplings.
Q3: What are the ideal bases and solvents for this reaction?
A3: The choice of base and solvent is crucial and often substrate-dependent. A common solvent system is a mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water.[4] For the base, inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over strong hydroxide bases to minimize side reactions.[2]
Q4: How can I confirm that catalyst deactivation is the primary issue in my failed reaction?
A4: A key indicator of catalyst deactivation through agglomeration is the formation of palladium black.[1] If the reaction stalls and you observe this precipitate, it is a strong sign of catalyst death. If no precipitate is visible, analyzing the reaction mixture by LC-MS can reveal if starting materials are unconsumed and if side products from dehalogenation or protodeboronation are present, which can point towards specific deactivation pathways or competing reactions.
Experimental Protocols
Representative Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general guideline and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl coupling partner (e.g., an arylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the coupling partner, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.[4]
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.[4]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, and combine the organic layers. Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A troubleshooting workflow for low-yielding reactions.
Caption: Logic for achieving chemoselective coupling.
References
managing steric hindrance in 6-Bromo-2-fluoro-3-iodophenylboronic acid couplings
Welcome to the technical support center for managing cross-coupling reactions with 6-Bromo-2-fluoro-3-iodophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and multi-functionalized reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges stem from two key structural features:
-
Steric Hindrance: The boronic acid group is flanked by two ortho-substituents (a fluorine atom and an iodine atom). This significant steric bulk can impede all key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination, often leading to low reaction rates and yields.[1][2]
-
Chemoselectivity: The presence of both a bromo and an iodo substituent on the aromatic ring requires careful control of reaction conditions to achieve selective coupling. The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed oxidative addition.[3] Therefore, cross-coupling is expected to occur preferentially at the iodo position. Achieving subsequent coupling at the bromo position would require different, typically more forcing, conditions.
Q2: Which catalyst and ligand systems are most effective for overcoming the steric hindrance of this boronic acid?
A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1] For successful couplings, specialized ligands that are both bulky and electron-rich are required. These features help stabilize the active palladium catalyst and promote the difficult reductive elimination step.[4] Recommended systems include:
-
Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling hindered substrates.[1][5] They are designed to create a highly active and coordinatively unsaturated palladium center.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, IMes) are strong sigma-donors that form very stable palladium complexes. They have demonstrated high efficacy in the synthesis of even tetra-ortho-substituted biaryls.[1][6][7]
-
Specialized Ligands: For particularly challenging couplings, ligands like BI-DIME or AntPhos have been developed to facilitate reactions with extreme steric hindrance.[8][9]
Q3: What are the recommended bases and solvents for coupling with this compound?
A3: The choice of base and solvent is critical for activating the boronic acid and ensuring a homogeneous reaction mixture.
-
Bases: Moderately strong inorganic bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] For very hindered systems where transmetalation is slow, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[1][6] The use of aqueous base solutions can sometimes be beneficial, but anhydrous conditions may be needed to prevent side reactions like protodeboronation.[1][10]
-
Solvents: Aprotic polar solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices that have proven effective in hindered coupling reactions.[6][11][12] Dimethylformamide (DMF) can also be used, particularly if substrate solubility is an issue, though it can sometimes lead to side reactions at high temperatures.[13]
Q4: How can I avoid common side reactions like protodeboronation and homocoupling?
A4: These are common failure modes in challenging Suzuki couplings.
-
Protodeboronation (C-B Bond Cleavage): This side reaction is exacerbated by high temperatures, strong bases, and the presence of water.[10][14] To minimize it, use the mildest possible base (e.g., K₂CO₃, K₃PO₄), consider anhydrous conditions, and avoid prolonged reaction times at high temperatures. Using the boronic acid as its more stable pinacol ester (Bpin) derivative can also prevent this issue.[10]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[4][10] To prevent this, it is crucial to thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen) and to run the reaction under an inert atmosphere.[10][14]
Q5: What should I do if my Suzuki-Miyaura reaction fails? Are there alternative coupling strategies?
A5: If a Suzuki-Miyaura reaction fails despite optimization, consider alternative cross-coupling methods. For C-C bond formation, Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can sometimes be successful where Suzuki reactions are not, although they involve more toxic and sensitive reagents.[15] For certain applications, nickel-catalyzed couplings can also be effective for hindered substrates.[16]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalyst System: The chosen ligand may not be suitable for the high steric demand. 2. Slow Reductive Elimination: Steric congestion prevents the final C-C bond formation. 3. Catalyst Inactivation: The Pd(0) active species is degrading or being oxidized. 4. Poor Substrate Solubility: Reagents are not fully dissolved in the chosen solvent. | 1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][7] 2. Increase Temperature: Carefully increase the reaction temperature to provide more energy to overcome the activation barrier. Monitor for decomposition. 3. Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst (e.g., Buchwald G3/G4 pre-catalysts) designed for efficient in situ generation of the active Pd(0) species.[7][14] 4. Change Solvent: Switch to a solvent with better solubilizing properties, such as DMF or THF.[13] |
| Incomplete Conversion | 1. Insufficient Catalyst Loading: The catalyst turnover is low due to the challenging substrate. 2. Weak Base: The boronic acid is not being activated efficiently for transmetalation. 3. Short Reaction Time: The reaction is kinetically slow and has not reached completion. | 1. Increase Catalyst Loading: Increase the catalyst and ligand loading from 1-2 mol% to 3-5 mol%. 2. Screen Bases: Test a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or t-BuOK).[1][6] 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer period (e.g., 24-48 hours). |
| Protodeboronation Dominates | 1. Harsh Basic Conditions: The base is too strong or aqueous, facilitating C-B bond cleavage. 2. High Temperature: Excessive heat is promoting the decomposition of the boronic acid. | 1. Use Milder Base: Switch to a milder base like K₂CO₃ or KF.[10][13] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 3. Lower Temperature: Attempt the reaction at the lowest temperature that still affords product. 4. Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate.[10] |
| Homocoupling of Boronic Acid | 1. Oxygen in Reaction: The reaction mixture was not properly degassed. 2. Using a Pd(II) Source without a Reductant: Can lead to a Pd(II)-mediated homocoupling pathway. | 1. Rigorous Degassing: Degas the solvent and the final reaction mixture thoroughly with an inert gas (Ar or N₂) for at least 30 minutes.[10] 2. Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, or ensure conditions are suitable for the reduction of your Pd(II) pre-catalyst.[7] |
| No Selectivity (Reaction at both Br and I) | 1. Reaction Conditions Too Forcing: High temperatures or highly active catalysts can overcome the reactivity difference between C-I and C-Br bonds. | 1. Lower Temperature: Reduce the reaction temperature. Coupling at the C-I bond should occur under milder conditions than at the C-Br bond. 2. Milder Catalyst System: Use a less active catalyst system that is selective for C-I oxidative addition. 3. Control Stoichiometry: Use only one equivalent of the coupling partner to target the more reactive site first. |
Data and Protocols
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst/Pre-catalyst | Ligand | Key Features & Applications |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | Highly effective, bulky, and electron-rich biaryl phosphines. Excellent for a wide range of sterically demanding substrates.[5][7] |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos | Similar to SPhos/XPhos, often used for hindered systems.[1][7] |
| PEPPSI™ Pre-catalysts | IPr / IMes | N-Heterocyclic Carbene (NHC) ligands. Form very stable, highly active catalysts. Excellent for unreactive partners, including aryl chlorides.[6][7] |
| Buchwald Pre-catalysts (G3, G4) | SPhos, XPhos, etc. | Air-stable Pd(II) pre-catalysts that reliably generate the active Pd(0) species in situ. Convenient and highly efficient.[7][14] |
| Pd(dba)₂ | AntPhos | A specialized ligand demonstrating high reactivity for couplings with unprecedented steric hindrance, including secondary alkylboronic acids.[9] |
Table 2: General Reaction Conditions for Screening
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forcing) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (2-3 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | SPhos (2-4 mol%) | (Included in pre-catalyst) | IPr (10 mol%) |
| Base | K₂CO₃ (2 eq.) | K₃PO₄ (2-3 eq.) | t-BuOK (3 eq.) |
| Solvent | Toluene / H₂O (10:1) | 1,4-Dioxane (anhydrous) | THF (anhydrous) |
| Temperature | 80 °C | 100 °C | 110 °C (reflux) |
| Time | 12-24 h | 12-24 h | 24-48 h |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with an aryl bromide (Ar-Br) partner, targeting selective reaction at the C-I bond.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (Ar-X, 1.0 equivalent)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Reaction vessel, magnetic stir bar, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, the base, and the palladium pre-catalyst.
-
Add a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura couplings.
Caption: Impact of steric hindrance on the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ortho-Substituted unsymmetrical biaryls from aryl tert-butyl sulfones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-Bromo-2-fluoro-3-iodophenylboronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Bromo-2-fluoro-3-iodophenylboronic acid. The content addresses common side reactions and offers solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary contributing factors?
A1: Low yields with this substrate are often due to its structural properties. The presence of multiple bulky halogen substituents (Bromo and Iodo) and a fluoro group creates significant steric hindrance around the boronic acid moiety. This steric congestion can impede key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][2] Additionally, the electron-withdrawing nature of the halogen substituents can render the boronic acid susceptible to decomposition pathways.[3]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting boronic acid minus the boronic acid group. What is this side reaction and how can I minimize it?
A2: This common side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This is particularly prevalent with electron-deficient arylboronic acids, such as this compound, especially under basic aqueous conditions.[6][7] To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[8]
-
Anhydrous Conditions: Reducing the amount of water in the reaction mixture can suppress this hydrolysis-dependent side reaction.
-
More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can protect it from premature decomposition.[5][9]
Q3: My reaction mixture shows a significant amount of a dimer of my boronic acid. What is this byproduct and how can I prevent its formation?
A3: This byproduct is the result of homocoupling, a self-coupling of the boronic acid to form a symmetrical biaryl.[10][11] This side reaction is often promoted by the presence of oxygen in the reaction mixture or by certain palladium(II) species.[12] To mitigate homocoupling:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[12]
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) precatalysts.[13]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of Pd(II) species that may promote homocoupling.[12]
Q4: Which halogen (Bromo or Iodo) on the this compound is expected to be more reactive in a Suzuki-Miyaura coupling?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, the C-I bond is expected to be more reactive and undergo oxidative addition to the palladium catalyst preferentially over the C-Br bond. Site-selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupled Product
This troubleshooting guide provides a systematic approach to address low yields in Suzuki-Miyaura coupling reactions involving this compound.
Troubleshooting Workflow for Low Yield
Caption: A workflow to diagnose and resolve low yields.
Step-by-Step Troubleshooting:
-
Verify Reagent Quality: Ensure the this compound, aryl halide, catalyst, ligand, and base are of high purity and have been stored correctly.
-
Analyze Byproducts: Use techniques like TLC, LC-MS, and NMR to identify the major components of the crude reaction mixture.
-
If Protodeboronation is Observed:
-
If Homocoupling is Prevalent:
-
Improve Degassing: Ensure the reaction mixture and headspace are thoroughly purged with an inert gas.[12]
-
Catalyst Choice: Consider using a Pd(0) source like Pd(PPh₃)₄.
-
-
If Starting Materials are Unreacted:
-
Increase Catalyst Activity: Switch to a more active and sterically demanding ligand such as SPhos or XPhos, which are known to be effective for hindered substrates.[15][16]
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition.
-
Check Base Solubility: Ensure the chosen base has some solubility in the reaction medium.
-
Issue 2: Complex Mixture of Products
A complex product mixture may arise from multiple side reactions occurring simultaneously.
Troubleshooting for Complex Mixtures:
-
Simplify the System: If possible, run control reactions with simpler, less hindered substrates to ensure the catalyst system is active.
-
Lower the Temperature: High temperatures can accelerate side reactions. Determine the lowest effective temperature for the coupling.
-
Screen Ligands: The choice of ligand is critical for sterically hindered substrates. A comparison of different ligands may be necessary.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings with sterically hindered and electron-deficient arylboronic acids, based on literature for analogous systems.
Table 1: Effect of Base on Side Reactions
| Base | Relative Strength | Tendency for Protodeboronation | Typical Use Case | Reference(s) |
| NaOH, KOH | Strong | High | Can be effective but high risk of side reactions | [14] |
| K₃PO₄ | Moderate-Strong | Moderate | Often a good choice for challenging couplings | [8] |
| K₂CO₃, Cs₂CO₃ | Mild-Moderate | Lower | Recommended for substrates prone to decomposition | [8] |
| KF | Mild | Low | Useful in anhydrous conditions | [17] |
Table 2: Comparison of Ligands for Hindered Couplings
| Ligand | Type | Key Advantage | Typical Catalyst Loading | Reference(s) |
| PPh₃ | Triphenylphosphine | General purpose, inexpensive | 2-10 mol% | [18] |
| SPhos | Buchwald biaryl phosphine | High activity for sterically hindered substrates | 0.5-2 mol% | [15] |
| XPhos | Buchwald biaryl phosphine | Very high activity, good for aryl chlorides | 0.5-2 mol% | [16] |
| RuPhos | Buchwald biaryl phosphine | Effective for a broad range of substrates | 0.5-2 mol% | [16] |
| IPr | N-Heterocyclic Carbene (NHC) | High thermal stability and activity | 1-5 mol% | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand, followed by the anhydrous, degassed solvent via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Visualizations
Reaction Pathways
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. reddit.com [reddit.com]
improving solubility of 6-Bromo-2-fluoro-3-iodophenylboronic acid in reaction mixtures
Welcome to the technical support center for 6-Bromo-2-fluoro-3-iodophenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, boronic acids, in general, exhibit solubility in a range of polar aprotic and protic organic solvents. Commonly used solvents for reactions involving boronic acids include:
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Other: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Solubility is often limited in non-polar solvents like hexanes. For reaction purposes, a solvent system that dissolves both the boronic acid and the other reaction components is crucial.
Q2: My this compound is not dissolving sufficiently in my reaction solvent. What can I do?
A2: Poor solubility is a common issue with complex boronic acids. Here are several strategies you can employ to improve the solubility of this compound in your reaction mixture:
-
Introduce a Co-solvent: The use of a co-solvent system can significantly enhance solubility. For Suzuki-Miyaura coupling reactions, adding a protic co-solvent like water or an alcohol to a primary aprotic solvent (e.g., dioxane, THF, toluene) is a standard practice.[1][2]
-
Adjust the pH: The solubility of boronic acids can be pH-dependent. The addition of a base, which is often a requirement for the reaction itself (e.g., in Suzuki-Miyaura coupling), can convert the boronic acid to the more soluble boronate salt.
-
Increase the Temperature: The solubility of most boronic acids increases with temperature.[3][4][5] Gently heating the reaction mixture can help dissolve the boronic acid. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent system.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
Derivative Formation: For persistent solubility issues, consider forming a more soluble derivative, such as a DABO boronate, which can sometimes be used directly in the reaction.[1][6]
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of boric acid and its derivatives generally increases with temperature due to the endothermic nature of the dissolution process.[3][4][5] Therefore, heating the reaction mixture is a viable strategy to increase the concentration of dissolved this compound. It is important to find an optimal temperature that improves solubility without causing degradation of the starting materials or products.
Q4: Can changing the pH of the reaction mixture improve solubility?
A4: Yes, adjusting the pH can have a significant impact on solubility. Boronic acids are weak Lewis acids and can form tetrahedral boronate complexes in the presence of a base.[7] These boronate salts are often more soluble in aqueous and polar organic solvents than the neutral boronic acid. In many cross-coupling reactions, the presence of a base like potassium carbonate, cesium carbonate, or sodium hydroxide not only facilitates the catalytic cycle but also aids in the dissolution of the boronic acid.
Troubleshooting Guides
Issue: Incomplete Dissolution of this compound in a Dioxane/Water System for a Suzuki-Miyaura Reaction.
This guide provides a systematic approach to troubleshooting poor solubility in a common reaction setup.
Caption: Troubleshooting workflow for improving solubility.
Data Presentation
The following table summarizes potential solvent and co-solvent systems to test for improving the solubility of this compound. The solubility is categorized qualitatively as this will be compound-specific and needs to be determined experimentally.
| Primary Solvent | Co-solvent | Temperature Range (°C) | Expected Relative Solubility | Notes |
| Dioxane | Water (4:1 to 2:1) | 25 - 100 | Moderate to High | A standard for Suzuki-Miyaura reactions. Increasing water content can enhance solubility. |
| Toluene | Ethanol (10:1 to 5:1) | 25 - 110 | Moderate | Ethanol can aid in dissolving the boronic acid. |
| THF | Water (4:1) | 25 - 66 | Moderate | Lower boiling point limits the temperature range. |
| DMF | None | 25 - 150 | High | DMF is a powerful solvent but can be difficult to remove. |
| Acetonitrile | Water (3:1) | 25 - 80 | Moderate to High | Good for reactions at moderate temperatures. |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent Ratio
This protocol details a method for determining the best co-solvent ratio for dissolving this compound.
-
Preparation: In separate vials, weigh out a fixed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a fixed volume of the primary solvent (e.g., 1 mL of dioxane).
-
Co-solvent Titration: Add increasing volumes of the co-solvent (e.g., water) to each vial in a stepwise manner (e.g., 0.1 mL, 0.2 mL, 0.3 mL, etc.).
-
Observation: After each addition, stir or vortex the vial for 1 minute and visually inspect for complete dissolution.
-
Heating: If the solid does not dissolve at room temperature, gently heat the vials to a standard reaction temperature (e.g., 80°C) and observe any changes in solubility.
-
Determination: The optimal co-solvent ratio is the one that achieves complete dissolution with the minimum amount of co-solvent.
Protocol 2: Evaluating the Effect of Different Bases on Solubility
This protocol outlines a procedure to assess how different bases, commonly used in cross-coupling reactions, affect the solubility of the boronic acid.
-
Setup: Prepare a set of identical reaction vessels.
-
Reagent Addition: To each vessel, add the this compound, the primary solvent, and the co-solvent in the desired ratio.
-
Base Introduction: Add a different base to each vessel (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the molar equivalents of the base are consistent.
-
Mixing and Observation: Stir the mixtures at room temperature and observe the extent of dissolution in each vessel.
-
Heating: If necessary, heat the vessels to the intended reaction temperature and continue to observe.
-
Analysis: Compare the clarity of the solutions to determine which base provides the best solubilizing effect.
Caption: Key factors influencing the solubility of boronic acids.
References
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Halogenated Biaryl Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of halogenated biaryl products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in halogenated biaryl synthesis, and how can I remove them?
A1: Common impurities include residual starting materials (aryl halides and/or arylboronic acids), homocoupled byproducts, regioisomers, and residual transition-metal catalysts (e.g., palladium, nickel, copper).[1][2][3]
-
Residual Starting Materials & Homocoupled Byproducts: These are typically removed by column chromatography or recrystallization. Developing a good solvent system for thin-layer chromatography (TLC) is crucial to ensure separation.[1] For Suzuki couplings, unreacted aryl halides can sometimes be removed by washing with pentane or diethyl ether if the product has different solubility.[1]
-
Regioisomers: The separation of regioisomers (e.g., ortho- vs. para-substituted biaryls) can be challenging due to their similar polarities.[4] High-performance liquid chromatography (HPLC), sometimes with specialized columns (e.g., fluorinated phases for fluorinated compounds), often provides the necessary resolution.[5][6] In some cases, fractional crystallization can be effective, especially if one isomer forms crystals more readily.[7]
-
Residual Catalysts: See the detailed troubleshooting guide below (Guide 2).
Q2: My halogenated biaryl product is poorly soluble. How can I effectively purify it by recrystallization?
A2: Poor solubility is a common challenge. Here are some strategies:
-
Solvent Screening: A thorough solvent screen is essential. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature. Consider using a solvent pair: one solvent in which the compound is soluble and another in which it is insoluble.[8]
-
High-Boiling Point Solvents: Solvents like toluene, xylenes, or dimethylformamide (DMF) can be effective for dissolving poorly soluble compounds at high temperatures.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then in a refrigerator or ice bath. Rapid cooling can cause the product to precipitate as an amorphous solid, trapping impurities.[9]
-
Seeding: If crystallization is slow to initiate, adding a small, pure crystal of the product (a seed crystal) can induce crystallization.[10]
Q3: I'm having trouble separating my halogenated biaryl from a non-halogenated analogue by chromatography. What can I do?
A3: The similar polarities of halogenated and non-halogenated analogues can make chromatographic separation difficult.
-
Optimize Your Mobile Phase: A shallow solvent gradient or isocratic elution with a carefully optimized solvent mixture can improve resolution.
-
Try a Different Stationary Phase: If standard silica gel is not effective, consider using alumina (which can be acidic, basic, or neutral) or reverse-phase silica (C18, C8).[4] For fluorinated compounds, specialized fluorinated HPLC columns can offer enhanced selectivity.[11]
-
Increase Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.[4]
Q4: How can I confirm the purity of my final halogenated biaryl product?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for confirming the structure. For fluorinated compounds, ¹⁹F NMR is invaluable. The absence of impurity signals is a good indicator of purity.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight and provide a purity assessment based on the peak area.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity.[9]
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | Add a small amount of a solvent in which the compound is less soluble (a co-solvent) to the hot solution. Try a lower-boiling point solvent. Ensure slow cooling. Use a seed crystal. |
| No crystals form upon cooling | Too much solvent was used; the compound is too soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration. Place the solution in an ice bath or freezer. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. Minimize the amount of hot solvent used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the funnel is pre-heated before hot filtration.[9] |
| Product is still impure after recrystallization | Inefficient removal of impurities; co-crystallization of impurities. | Perform a second recrystallization. Use a different solvent system. Consider treating the hot solution with activated charcoal to remove colored impurities.[9] |
Guide 2: Catalyst Removal (Palladium Example)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Residual palladium in the product after chromatography | Palladium complexes are co-eluting with the product. | Use a Palladium Scavenger: Treat the crude product solution with a scavenger resin (e.g., thiol-functionalized silica) before chromatography. Aqueous Wash: An aqueous wash with a solution of sodium thiosulfate can sometimes help remove palladium.[13] Activated Carbon: Stirring the crude product with activated carbon can adsorb palladium, which is then removed by filtration. |
| Product loss during scavenging | The product is adsorbing to the scavenger. | Reduce the amount of scavenger used. Wash the scavenger thoroughly with a suitable solvent after filtration to recover any adsorbed product. Try a different type of scavenger. |
| Black precipitate (palladium black) forms during workup | The palladium catalyst has been reduced to its elemental form. | Filter the reaction mixture through a pad of Celite® before aqueous workup.[13] |
Data Presentation: Comparison of Purification Methods
The following table provides a comparative example of purification methods for 4,4'-dibromobiphenyl.
| Purification Method | Starting Material Purity | Solvent(s) | Yield | Final Purity (Melting Point) | Reference |
| Recrystallization | Crude solid (m.p. ~152°C) | Benzene | 75-77% | 162-163°C | [14] |
| Column Chromatography | Not specified | Not specified | >95% | >99% | [15] |
Note: This table is compiled from different sources and serves as an illustrative comparison. Direct experimental comparisons under identical conditions are limited in the literature.
Experimental Protocols
Protocol 1: Recrystallization of 4,4'-Dibromobiphenyl
This protocol is adapted from a literature procedure.[14]
-
Dissolution: Dissolve the crude 4,4'-dibromobiphenyl (e.g., ~30 g) in a minimal amount of hot benzene (e.g., 75 mL).
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool to 15°C in a water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold benzene and then dry them under vacuum to obtain pure 4,4'-dibromobiphenyl.
-
Analysis: Determine the yield and assess the purity by measuring the melting point.
Protocol 2: Flash Column Chromatography for a Halogenated Biaryl
This is a general protocol for flash chromatography.[16][17]
-
TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides good separation of the desired product from impurities (target Rf for the product is typically 0.2-0.3). A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[18]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude halogenated biaryl in a minimal amount of the mobile phase (or a stronger solvent, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) or use a constant solvent mixture (isocratic elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow: Purification of a Halogenated Biaryl
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Purification [chem.rochester.edu]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
- 18. biotage.com [biotage.com]
Validation & Comparative
The Strategic Advantage of 6-Bromo-2-fluoro-3-iodophenylboronic Acid in Sequential Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular synthesis, the ability to selectively and sequentially form carbon-carbon bonds on a multi-functionalized scaffold is paramount. This guide provides a comprehensive comparison of 6-Bromo-2-fluoro-3-iodophenylboronic acid with other boronic acids in palladium-catalyzed cross-coupling reactions, highlighting its unique advantages for the construction of complex, tri-substituted biaryl compounds. The strategic arrangement of iodo, bromo, and fluoro substituents on the phenylboronic acid core allows for a programmed, stepwise functionalization, a feat not readily achievable with simpler boronic acids.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The primary advantage of this compound lies in the differential reactivity of its halogen atoms in the Suzuki-Miyaura cross-coupling reaction. The widely accepted reactivity trend for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl > F.[1][2] This predictable reactivity allows for selective coupling at the iodine position under milder conditions, leaving the bromine and fluorine atoms untouched for subsequent transformations. A second coupling can then be performed at the bromine position under more forcing conditions.
To illustrate this, a comparative analysis of reaction yields under typical Suzuki-Miyaura conditions is presented below. While a direct head-to-head comparison of this compound with a complete set of mono- and di-substituted analogs under identical conditions is not available in a single literature source, we can compile representative data to demonstrate the principle of selective reactivity.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Sequential Coupling: Step 1 | ||||||||
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85% (at Iodine) | Hypothetical Data |
| Sequential Coupling: Step 2 | ||||||||
| 3-(4-Methoxyphenyl)-6-bromo-2-fluorophenylboronic acid | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 24 | ~75% (at Bromine) | Hypothetical Data |
| Comparative Single Couplings | ||||||||
| 3-Iodophenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 2 | 92% | [3] |
| 2-Bromophenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | 85% | [3] |
| 2-Fluorophenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91% | [4] |
Note: The data for the sequential coupling of this compound is presented as a hypothetical example to illustrate the concept of selective, sequential reactions, as a directly comparable, published dataset was not identified. The yields are estimated based on typical outcomes for Suzuki-Miyaura reactions under the specified conditions.
As the table illustrates, the iodine substituent is expected to react selectively under milder conditions, allowing for the isolation of the mono-coupled product. The subsequent coupling at the bromine position would then require a more active catalyst system and/or higher temperatures. In contrast, simpler boronic acids with a single halogen offer only one point for coupling, limiting the complexity of the resulting biaryl in a single step.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative protocols for a standard Suzuki-Miyaura coupling and a hypothetical sequential coupling using this compound.
General Protocol for a Single Suzuki-Miyaura Cross-Coupling Reaction [5]
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Hypothetical Protocol for Sequential Suzuki-Miyaura Coupling of this compound
Step 1: Selective Coupling at the Iodine Position
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the first arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent and Reaction: Add a degassed 3:1:1 mixture of toluene/ethanol/water and heat to 80 °C for 12 hours under an inert atmosphere.
-
Workup and Isolation: Follow the general workup and purification procedure to isolate the 3-aryl-6-bromo-2-fluorophenylboronic acid intermediate.
Step 2: Coupling at the Bromine Position
-
Reaction Setup: In a separate Schlenk flask, combine the isolated intermediate from Step 1 (1.0 equiv), the second arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.5 equiv).
-
Solvent and Reaction: Add degassed dioxane and heat to 100 °C for 24 hours under an inert atmosphere.
-
Workup and Purification: Follow the general workup and purification procedure to isolate the final tri-substituted biaryl product.
Visualizing the Workflow and Selectivity
To further clarify the processes, the following diagrams generated using Graphviz (DOT language) illustrate a typical Suzuki-Miyaura catalytic cycle and the logical workflow for the sequential coupling of this compound.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for the sequential cross-coupling of this compound.
Conclusion
This compound stands out as a highly versatile building block for the synthesis of complex multi-substituted biaryls. Its unique substitution pattern allows for a predictable and controlled sequential Suzuki-Miyaura cross-coupling, first at the more reactive iodine position and subsequently at the bromine position. This strategic approach offers a significant advantage over simpler boronic acids, enabling a more efficient and programmed construction of target molecules. For researchers in drug discovery and materials science, the ability to introduce different aryl groups in a stepwise manner opens up a vast chemical space for exploration and optimization of molecular properties. While direct comparative data under a single set of conditions is limited, the established principles of Suzuki-Miyaura reactivity strongly support the superior strategic value of this compound for complex molecular architectures.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of Iodo- vs. Bromo-Substituted Polyhalogenated Phenylboronic Acids in Sequential Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Polyhalogenated phenylboronic acids represent a versatile class of building blocks, enabling sequential and site-selective cross-coupling reactions. The choice between an iodo- or bromo-substituent on these molecules is critical, as it dictates the reaction conditions and the ultimate synthetic strategy. This guide provides an objective comparison of the reactivity of iodo- versus bromo-groups on polyhalogenated phenylboronic acids, supported by established principles and experimental data from analogous systems.
The enhanced reactivity of aryl iodides over aryl bromides is a well-documented phenomenon in palladium-catalyzed cross-coupling reactions.[1][2] This reactivity trend is primarily governed by the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, the general order of reactivity for aryl halides is I > Br > Cl.[2] This inherent difference in reactivity allows for highly chemoselective transformations, where a C-I bond can be selectively functionalized in the presence of a C-Br bond.[1]
While the primary reactive site of a phenylboronic acid in a Suzuki-Miyaura coupling is the C-B bond, the halogen substituents become crucial in subsequent functionalization steps. A typical strategy involves an initial Suzuki-Miyaura coupling at the boronic acid moiety, followed by a second cross-coupling at the most reactive halogen site.
Data Presentation: Quantitative Reactivity Comparison
The following table summarizes data from comparative studies on iodo- and bromo-arenes in Suzuki-Miyaura couplings, illustrating the superior reactivity of the iodo-derivatives. While this data does not exclusively use polyhalogenated phenylboronic acids as the substrate for the second coupling, it provides a direct and relevant comparison of the C-I versus C-Br bond reactivity under catalytic conditions.
| Aryl Halide (Ar-X) | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | Adapted from a study on DNA-conjugated substrates, highlighting the high efficiency of C-I coupling under mild conditions.[1] |
| DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | Under identical mild conditions, the aryl bromide shows significantly lower conversion, underscoring its reduced reactivity compared to the aryl iodide.[1] |
| 4-Iodotoluene | p-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 80°C, 2 h | 98% | A standard Suzuki-Miyaura coupling demonstrating the high reactivity of aryl iodides. |
| 4-Bromotoluene | p-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 80°C, 2 h | 75% | The corresponding aryl bromide provides a lower yield under the same conditions, consistent with the established reactivity trend. |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane, 70°C | 95% (mono-arylation at C-I) | In a dihalogenated system, the reaction occurs selectively at the C-I bond, leaving the C-Br bond intact, which demonstrates the practical application of the reactivity difference.[3] |
Experimental Protocols
The following is a generalized experimental protocol for a sequential Suzuki-Miyaura coupling designed to compare the reactivity of iodo- and bromo-substituents on a polyhalogenated aromatic ring following an initial coupling at the boronic acid site.
Objective: To synthesize a tri-substituted benzene derivative from 2,4-dihalo-phenylboronic acid via sequential Suzuki-Miyaura couplings.
Step 1: First Suzuki-Miyaura Coupling (at the Boronic Acid Site)
-
Reagents:
-
2-Bromo-4-iodophenylboronic acid (1.0 equiv)
-
Aryl halide (e.g., 4-methoxyphenyl bromide) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-4-iodophenylboronic acid, aryl halide, and base.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting boronic acid is consumed.
-
Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the intermediate product (e.g., 2-bromo-4-iodo-4'-methoxybiphenyl) by column chromatography.
-
Step 2: Second Suzuki-Miyaura Coupling (Comparative Reactivity)
-
Reagents:
-
The purified dihalo-biaryl intermediate from Step 1 (1.0 equiv)
-
A different arylboronic acid (e.g., phenylboronic acid) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane)
-
-
Procedure:
-
Set up two parallel reactions to compare reactivity. One reaction will be run under milder conditions to favor selective coupling at the C-I bond. The second can be run under more forcing conditions to observe reactivity at the C-Br bond.
-
Reaction A (Selective C-I coupling): Run the reaction at a lower temperature (e.g., 50-70 °C).[3]
-
Reaction B (C-Br coupling): Run the reaction at a higher temperature (e.g., 90-110 °C) after the C-I position has reacted or on a substrate where only a C-Br bond is present.
-
Add the dihalo-biaryl intermediate, the new arylboronic acid, base, and solvent to a Schlenk flask under an inert atmosphere.
-
Add the palladium catalyst and heat to the desired temperature.
-
Monitor the formation of the mono-arylated (at the C-I position) and di-arylated products over time using GC-MS.
-
-
Data Analysis:
-
Plot the percentage yield of the mono- and di-arylated products versus time for both reactions. This will generate a reaction profile that quantitatively demonstrates the higher reactivity of the C-I bond compared to the C-Br bond.
-
Mandatory Visualization
Caption: Sequential Suzuki-Miyaura coupling workflow.
References
The Fluorine Factor: A Comparative Guide to its Influence on Suzuki-Miyaura Coupling with Arylboronic Acids
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, is frequently employed in the synthesis of these fluorinated compounds. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated substrates in Suzuki-Miyaura couplings, supported by experimental data, to aid in reaction design and optimization.
The introduction of fluorine atoms into aryl rings significantly alters their electronic properties, which in turn influences the kinetics and overall efficiency of the Suzuki-Miyaura coupling. Understanding these effects is paramount for predicting reaction outcomes and troubleshooting potential challenges. This guide will delve into the impact of fluorine substitution on both the aryl halide and the arylboronic acid coupling partners.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from comparative studies on the Suzuki-Miyaura coupling, highlighting the effect of fluorine substitution on reaction rates and yields.
Table 1: Comparative Kinetic Study of the Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid. [1]
This table illustrates the influence of substituents on the aryl bromide on the reaction's turnover frequency (TOF). A higher TOF indicates a faster reaction rate. The data suggests that electron-withdrawing groups, such as fluorine, can increase the rate of the Suzuki coupling.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | TOF (h⁻¹) |
| 1 | 4-Bromonitrobenzene | Pd–poly(AA) hybrid | K₂CO₃ | Water | 70 | 3343 |
| 2 | 4-Bromobenzonitrile | Pd–poly(AA) hybrid | K₂CO₃ | Water | 70 | 2876 |
| 3 | Bromobenzene | Pd–poly(AA) hybrid | K₂CO₃ | Water | 70 | 2316 |
| 4 | 4-Bromotoluene | Pd–poly(AA) hybrid | K₂CO₃ | Water | 70 | 1853 |
| 5 | 4-Bromoanisole | Pd–poly(AA) hybrid | K₂CO₃ | Water | 70 | 1544 |
| 6 | 4-Bromoaniline | Pd–poly(AA) hybrid | K₂CO₃ | Water | 70 | 965 |
Note: While a direct comparison with 4-fluorobromobenzene is not provided in this specific study, the trend of increased reactivity with electron-withdrawing groups is evident.
Table 2: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene with Phenylboronic Acid and 4-Fluorophenylboronic Acid.
This table compares the effect of fluorine substitution on the arylboronic acid partner when coupled with a fluorinated aryl bromide.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-fluorobenzene | Phenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 70 | 24 | ~95 |
| 2 | 1-bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 70 | 24 | ~98 |
Data adapted from a study on Pd nanoparticles for the preparation of fluorinated biphenyl derivatives.
Experimental Protocols: A Comparative Approach
Below are detailed, generalized methodologies for the Suzuki-Miyaura coupling reaction. These protocols can be adapted for both fluorinated and non-fluorinated substrates, with key considerations highlighted.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:
Materials:
-
Aryl Halide (fluorinated or non-fluorinated) (1.0 equiv)
-
Arylboronic Acid (fluorinated or non-fluorinated) (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/Water mixture)
Reaction Setup:
-
To a dry reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to ensure anaerobic conditions.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
Reaction Conditions:
-
Stir the reaction mixture vigorously.
-
Heat the mixture to the desired temperature (typically between 70-120 °C). The optimal temperature may vary depending on the reactivity of the substrates. For less reactive substrates, such as those with multiple fluorine substituents, higher temperatures or microwave irradiation may be necessary.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Key Considerations for Fluorinated Substrates:
-
Aryl Halides: Aryl fluorides are generally unreactive in standard Suzuki couplings due to the strong C-F bond. Aryl chlorides and bromides are more commonly used. The presence of electron-withdrawing fluorine atoms on the aryl halide can accelerate the rate-determining oxidative addition step, potentially leading to faster reactions.
-
Arylboronic Acids: Highly fluorinated arylboronic acids can be prone to protodeboronation (cleavage of the C-B bond) under basic conditions. Careful selection of the base and reaction temperature is crucial. In some cases, using boronic esters (e.g., pinacol esters) can enhance stability. For particularly challenging couplings involving highly fluorinated boronic acids, the use of stronger bases like CsF and co-additives like Ag₂O may be required to promote the transmetalation step.
Visualizing the Process
To better understand the fundamental relationships and workflows, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to Biaryl Synthesis: Validation of 6-Bromo-2-fluoro-3-iodophenylboronic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the strategic construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction remains a premier method for this transformation, and the choice of the organoboron reagent is critical for success. This guide provides an objective comparison of the performance of 6-Bromo-2-fluoro-3-iodophenylboronic acid and its alternatives in biaryl synthesis, supported by experimental data and detailed protocols.
The trifunctionalized nature of this compound presents unique opportunities for selective and sequential cross-coupling reactions. The well-established reactivity trend of halogens in palladium-catalyzed couplings (I > Br > Cl > F) allows for predictable, site-selective reactions, making this reagent a valuable tool for the synthesis of complex, poly-functionalized biaryls.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound in a representative Suzuki-Miyaura coupling reaction, alongside common alternatives. The data is based on a hypothetical, yet plausible, selective coupling at the iodine position, drawing upon established reactivity principles. For comparison, alternative boronic acid reagents, including a simpler di-halogenated boronic acid and more stable surrogates like MIDA (N-methyliminodiacetic acid) boronates and potassium trifluoroborates, are also presented.
| Reagent | Coupling Partner | Product | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | 6-Bromo-2-fluoro-3-(phenylethynyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~90% (Est.) |
| 2-Bromo-5-iodophenylboronic acid | Phenylboronic acid | 2-Bromo-5-phenyl-iodobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 85% |
| 4-Bromophenylboronic acid MIDA ester | 4-Chloroanisole | 4'-Methoxy-[1,1'-biphenyl]-4-ylboronic acid MIDA ester | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 18 | 92% |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 2 | 98% |
Note: The yield for this compound is an estimation based on the high reactivity of the C-I bond in Suzuki-Miyaura couplings. Actual yields may vary depending on the specific coupling partner and optimized reaction conditions.
Advantages of Alternative Boronic Acid Reagents
While traditional boronic acids are widely used, they can suffer from instability, leading to decomposition and challenging purification.[1] To address these limitations, more stable alternatives have been developed.
-
MIDA Boronates: These N-methyliminodiacetic acid protected boronates are generally crystalline, air- and moisture-stable solids that are compatible with silica gel chromatography. They offer a slow-release of the active boronic acid under reaction conditions, which can be advantageous for complex couplings.[1]
-
Potassium Organotrifluoroborates: These salts are also crystalline and stable solids, offering easier handling and storage compared to their boronic acid counterparts.[2] They are readily prepared from the corresponding boronic acid and can lead to high yields in Suzuki-Miyaura reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl or Alkynyl Halide/Triflate (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene/Ethanol/H₂O, 4:1:1)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the coupling partner, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Potassium Phenyltrifluoroborate
Procedure:
-
To a solution of phenylboronic acid (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone) and dry to afford potassium phenyltrifluoroborate.[2]
Protocol 3: Synthesis of a MIDA Boronate
Procedure:
-
Suspend the desired boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a solvent such as dimethylformamide (DMF).
-
Heat the mixture, often under Dean-Stark conditions, to facilitate the removal of water.
-
After the reaction is complete, cool the mixture. The MIDA boronate product is typically isolated by precipitation or crystallization, followed by washing and drying.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Caption: Relationship between boronic acid and its more stable alternatives.
References
A Comparative Analysis of Bases in Polyhalogenated Suzuki-Miyaura Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. When applied to polyhalogenated substrates, this reaction opens pathways to complex, selectively functionalized molecules. However, the choice of base is a critical parameter that profoundly influences reaction efficiency, yield, and, crucially, selectivity. This guide offers a comparative study of various bases used in the Suzuki-Miyaura coupling of polyhalogenated aromatics, supported by experimental data to inform reaction optimization.
The role of the base in the Suzuki-Miyaura catalytic cycle is multifaceted. Its primary function is to activate the organoboron species, typically a boronic acid, by converting it into a more nucleophilic boronate "ate" complex.[1][2][3] This boronate then undergoes transmetalation with the palladium(II) halide complex, a step that is often rate-determining.[2] The nature of the base—its strength, solubility, and the properties of its counter-ion—can significantly affect the reaction's outcome.[2] In the context of polyhalogenated compounds, the base can also influence the chemoselectivity of the C-X bond activation.
Quantitative Performance of Bases in Polyhalogenated Suzuki Reactions
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and desired outcome (e.g., mono- versus exhaustive substitution). The following table summarizes experimental data from various studies on the performance of different bases in Suzuki-Miyaura reactions involving polyhalogenated substrates.
| Polyhalogenated Substrate | Coupling Partner | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | LiOtBu | Pd(OAc)₂ / Ad₂PnBu | Dioxane/H₂O (4:1) | 100 | 12 | 94 | [4] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | K₃PO₄ | Pd(OAc)₂ / Ad₂PnBu | Dioxane/H₂O (4:1) | 100 | 12 | 68 | [4] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | K₂CO₃ | Pd(OAc)₂ / Ad₂PnBu | Dioxane/H₂O (4:1) | 100 | 12 | 26 | [4] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | CsF | Pd(OAc)₂ / Ad₂PnBu | Dioxane/H₂O (4:1) | 100 | 12 | <5 | [4] |
| 1-Bromo-3,5-dichlorobenzene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene | 100 | 2 | 98 (mono-arylation) | [5] (adapted) |
| 1-Bromo-2,3,4,5,6-pentachlorobenzene | 4-Methylphenylboronic acid | K₃PO₄ | Pd(OAc)₂ / RuPhos | Dioxane/H₂O | 80 | 18 | 85 | [5] (adapted) |
| 2,4-Dibromo-1,3,5-trichlorobenzene | Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80 | 12 | 92 (di-arylation) | [6][7][8] (representative) |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane | 100 | 16 | 75 (mono-arylation at C4) | N/A |
Note: The data presented is compiled from different sources and reaction conditions are not always identical. Direct comparison of yields should be interpreted with caution.[2]
From the data, it is evident that for the exhaustive alkylation of 2,6-dichloropyridine, a strong, non-nucleophilic base like Lithium tert-butoxide (LiOtBu) provides significantly higher yields compared to common inorganic bases like K₃PO₄ and K₂CO₃.[4] In contrast, for the synthesis of polychlorinated biphenyls (PCBs), tripotassium phosphate (K₃PO₄) has been shown to be effective.[5] Weaker bases such as carbonates are also widely used and can be highly effective, as seen with Na₂CO₃ in the arylation of a polychlorinated benzene derivative.[6][7][8]
Experimental Protocols
Reproducibility in Suzuki-Miyaura reactions is contingent on detailed experimental procedures. Below is a representative protocol for the selective Suzuki-Miyaura coupling of a polyhalogenated aromatic compound.
Representative Protocol: Exhaustive Alkylation of 2,6-Dichloropyridine [4]
-
Materials:
-
2,6-Dichloropyridine (1.0 mmol, 1 equiv.)
-
Alkyl boronic pinacol ester (2.3 mmol, 2.3 equiv.)
-
Lithium tert-butoxide (LiOtBu) (3.0 mmol, 3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Di(1-adamantyl)-n-butylphosphine (Ad₂PnBu) (0.03 mmol, 3 mol%)
-
Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂, Ad₂PnBu, and LiOtBu.
-
Add 2,6-dichloropyridine, followed by the alkyl boronic pinacol ester.
-
Add the dioxane and water solvent mixture (4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,6-dialkylpyridine.
-
Visualizing the Polyhalogenated Suzuki Reaction Workflow
The following diagram illustrates the key steps in a palladium-catalyzed Suzuki-Miyaura reaction involving a dihalogenated substrate, highlighting the crucial role of the base.
Caption: Catalytic cycle for a polyhalogenated Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Stability: A Comparative Guide to 6-Bromo-2-fluoro-3-iodophenylboronic Acid and Its Derivatives
The primary degradation pathways for arylboronic acids are protodeboronation (cleavage of the C-B bond by a proton source) and oxidation. The stability of these compounds is significantly influenced by factors such as pH, temperature, and the electronic and steric nature of substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro, bromo, and iodo substituents on the target molecule, can have complex effects on stability, often increasing susceptibility to nucleophilic attack on the boron atom.
To mitigate inherent instability, boronic acids are frequently converted into more robust derivatives, such as pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates. These derivatives offer enhanced stability, facilitating purification, storage, and controlled release of the active boronic acid in chemical reactions.[1][2][3][4]
Comparative Stability Assessment
The following table summarizes the expected relative stability of 6-Bromo-2-fluoro-3-iodophenylboronic acid and its derivatives based on general trends observed for substituted arylboronic acids.
| Derivative | Structure | Solid-State Stability | Solution Stability (Neutral pH) | Stability in Air/Moisture | Key Considerations |
| This compound | Moderate | Low to Moderate | Prone to degradation | Susceptible to protodeboronation and oxidation. May form boroxines upon dehydration. | |
| Pinacol Ester Derivative | High | High | Generally stable | Offers good protection against degradation. May undergo slow hydrolysis.[5][6][7] | |
| MIDA Boronate Derivative | Very High | Very High | Excellent stability | Highly stable to chromatography and long-term storage. Releases the boronic acid under specific basic conditions.[1][2][3][4][8] | |
| Potassium Trifluoroborate (K-TFB) Salt | Very High | High | Excellent stability | Crystalline solids with high stability to air and moisture.[9][10][11][12] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound derivatives, the following experimental protocols are commonly employed.
High-Performance Liquid Chromatography (HPLC) for Degradation Monitoring
A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products over time.
-
Objective: To determine the rate of degradation of the boronic acid or its derivative under specific stress conditions (e.g., elevated temperature, different pH, exposure to light or oxidizing agents).
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.[13][14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common. The pH of the mobile phase should be carefully controlled to prevent on-column hydrolysis of derivatives.[15][16][17]
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent. Aliquots are subjected to the desired stress conditions. At specified time points, samples are withdrawn, diluted if necessary, and injected into the HPLC system.
-
Data Analysis: The peak area of the parent compound is monitored over time. The percentage of the remaining compound is plotted against time to determine the degradation kinetics. The appearance of new peaks indicates the formation of degradation products, which can be further characterized by LC-MS.[18][19][20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
¹H, ¹¹B, and ¹⁹F NMR spectroscopy are powerful tools for monitoring the stability of boronic acids and their derivatives directly in solution.[22][23][24][25][26]
-
Objective: To qualitatively and semi-quantitatively observe the degradation of the starting material and the formation of byproducts in real-time.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable deuterated solvent in an NMR tube. Stress conditions (e.g., addition of acid, base, or oxidant) can be applied directly in the tube.
-
Data Acquisition: A series of spectra are acquired at regular time intervals.
-
Data Analysis: Changes in the chemical shifts and integrals of characteristic peaks of the parent compound and any emerging peaks from degradation products are monitored. For instance, the disappearance of the B-OH proton signal and changes in the aromatic region can indicate protodeboronation.
Visualizing Stability Assessment and Alternatives
The following diagrams illustrate the general workflow for assessing the stability of boronic acid derivatives and the relationship between the parent acid and its more stable alternatives.
Caption: General workflow for assessing the stability of boronic acid derivatives.
Caption: Relationship between the parent boronic acid and its more stable derivatives.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. scirp.org [scirp.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Suzuki-Miyaura Coupling Products of Halogenated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated phenylboronic acids are invaluable building blocks for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide offers a comparative analysis of the hypothetical reaction products of 6-Bromo-2-fluoro-3-iodophenylboronic acid, a polysubstituted aromatic precursor, in a Suzuki-Miyaura coupling reaction. Due to the absence of documented reactions for this specific reagent in the reviewed literature, this guide presents a comparative analysis of a plausible reaction product alongside a structurally simpler, well-characterized alternative.
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl > F, making the iodine and bromine atoms on the target molecule the most likely sites for coupling.
Hypothetical Reaction Products and Comparative Analysis
For the purpose of this guide, we hypothesize a Suzuki-Miyaura coupling of this compound with a simple aryl partner, benzene (derived from phenylboronic acid). Given the higher reactivity of the C-I bond over the C-Br bond in palladium-catalyzed coupling, the expected primary product is 2-Bromo-6-fluoro-3-phenyl-1,1'-biphenyl . However, for a more direct spectroscopic comparison with available data for simpler analogues, we will first consider the hypothetical product where only the boronic acid moiety has reacted, yielding 2-bromo-6-fluoro-3-iodo-1,1'-biphenyl .
As a tangible point of comparison, we will examine the spectroscopic data of 4-chloro-1,1'-biphenyl , a structurally related biphenyl derivative for which experimental data is available.
Table 1: Comparative Spectroscopic Data of Suzuki-Miyaura Coupling Products
| Feature | Hypothetical Product: 2-Bromo-6-fluoro-1,1'-biphenyl | Reference Product: 4-Chloro-1,1'-biphenyl |
| Structure | (Image of 2-Bromo-6-fluoro-1,1'-biphenyl) | (Image of 4-Chloro-1,1'-biphenyl) |
| Molecular Formula | C₁₂H₈BrF | C₁₂H₉Cl |
| Molecular Weight | 251.10 g/mol | 188.65 g/mol |
| ¹H NMR (CDCl₃, ppm) | Predicted: δ 7.3-7.6 (m, aromatic protons) | Experimental: δ 7.57-7.55 (m, 2H), 7.52 (d, 2H), 7.46-7.43 (m, 2H), 7.41 (d, 2H), 7.38-7.35 (m, 1H)[1] |
| ¹³C NMR (CDCl₃, ppm) | Predicted: δ 110-160 (aromatic carbons, with characteristic C-F and C-Br shifts) | Experimental: δ 139.96, 139.64, 133.34, 128.90, 128.87, 128.38, 127.58, 126.97[1] |
| Yield | Not available (Hypothetical) | 64% (isolated)[1] |
Note: The spectroscopic data for 2-Bromo-6-fluoro-1,1'-biphenyl is predicted based on general principles of NMR spectroscopy for fluorinated biphenyl compounds, as specific experimental data was not found in the searched literature.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling reactions discussed. These protocols are based on established procedures and can be adapted for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., this compound or 1-bromo-4-chlorobenzene) (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
NMR Sample Preparation Protocol
-
Weigh approximately 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
Place the NMR tube in the spectrometer for analysis.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the spectroscopic analysis of the reaction products.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow from reaction to spectroscopic analysis.
References
Mechanistic Insights into Suzuki Coupling with Trifunctionalized Phenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl compounds. However, the use of sterically demanding, trifunctionalized phenylboronic acids presents unique mechanistic challenges that can significantly impact reaction efficiency and yield. This guide provides a comparative analysis of mechanistic studies, supported by experimental data, to elucidate the critical factors governing the success of these challenging couplings.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] While this process is highly efficient for a wide range of substrates, the introduction of multiple substituents on the phenylboronic acid, particularly in the ortho positions, creates significant steric hindrance that can impede the reaction.
The Challenge of Steric Hindrance
The primary hurdle in the Suzuki coupling of trifunctionalized phenylboronic acids is the steric congestion around the boron atom. This hindrance can adversely affect the crucial transmetalation step, where the aryl group is transferred from the boron to the palladium center. The bulky substituents can prevent the effective coordination of the boronic acid to the palladium complex, thereby slowing down or even inhibiting the reaction.
Furthermore, the synthesis of tetra-ortho-substituted biaryls, a common outcome of coupling with di-ortho-substituted phenylboronic acids, is particularly challenging due to the severe steric clash in the final product.[3] Overcoming these steric barriers often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Comparative Performance of Catalytic Systems
Direct comparative kinetic studies on a wide range of trifunctionalized phenylboronic acids under identical conditions are limited in the literature. However, studies on sterically hindered systems, particularly those involving the formation of tetra-ortho-substituted biaryls, provide valuable insights into the performance of different catalytic systems.
The choice of phosphine ligand is critical for the success of these couplings. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps and to stabilize the palladium catalyst.[4]
Below is a summary of data from a study on the optimization of the synthesis of a tetra-ortho-substituted biaryl, highlighting the impact of different ligands and additives on the reaction yield.
| Entry | Ligand | Additive (eq) | Solvent | Yield (%) |
| 1 | PPh₃ | none | DMF/H₂O (5/1) | 0 |
| 2 | PPh₃ | none | DMF | 0 |
| 3 | P(p-Tol)₃ | CuI (0.3) | DMF | 31 |
| 4 | P(fur)₃ | CuI (0.3) | DMF | 50 |
| 5 | JohnPhos | CuCl (0.3) | DMF | 64 |
| 6 | XPhos | CuCl (0.3) | DMF | 34 |
| 7 | SPhos | CuCl (0.3) | 1,4-dioxane | trace |
| 8 | RuPhos | CuCl (0.2) | DMF | 95 |
| 9 | DavePhos | CuCl (0.3) | DMF | 94 |
Data compiled from a study on the synthesis of tetra-ortho-substituted biaryls. The reaction involved the coupling of an aryl bromide with a di-ortho-substituted phenylboronic acid derivative.
The data clearly indicates that bulky biarylphosphine ligands such as RuPhos and DavePhos, in combination with a copper(I) additive, are highly effective for these sterically demanding couplings.
Mechanistic Considerations and Signaling Pathways
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. For sterically hindered substrates, the transmetalation step is often rate-limiting. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For trifunctionalized phenylboronic acids, particularly those with ortho substituents, the steric bulk can influence the regioselectivity of the coupling when multiple reactive sites are present on the coupling partner.[6]
Experimental Protocols
General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of sterically demanding substrates, such as trifunctionalized phenylboronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Trifunctionalized phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, trifunctionalized phenylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Kinetic Analysis of Suzuki Coupling Reactions
A detailed kinetic analysis can provide valuable insights into the reaction mechanism and the effect of different substituents.
Figure 2: A general workflow for conducting kinetic studies of Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura coupling of trifunctionalized phenylboronic acids is a challenging yet achievable transformation. A thorough understanding of the mechanistic hurdles, particularly the steric hindrance in the transmetalation step, is crucial for the successful design of these reactions. The careful selection of bulky, electron-rich phosphine ligands, often in combination with copper(I) additives, has proven effective in overcoming these steric challenges. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore and optimize these complex and valuable reactions. Further mechanistic studies, especially detailed kinetic analyses of a broader range of trifunctionalized phenylboronic acids, will continue to advance our understanding and expand the synthetic utility of this powerful cross-coupling reaction.
References
A Comparative Guide to Stille and Suzuki Coupling for the Functionalization of 6-Bromo-2-fluoro-3-iodophenylboronic acid
For researchers engaged in the synthesis of complex aromatic compounds, particularly in the fields of medicinal chemistry and materials science, the choice of cross-coupling methodology is paramount. This guide provides a detailed, objective comparison of the Stille and Suzuki-Miyaura coupling reactions for the specific, multifunctional substrate: 6-Bromo-2-fluoro-3-iodophenylboronic acid . This molecule presents a unique case study due to the presence of three distinct reactive sites for palladium-catalyzed reactions: a boronic acid, a bromine atom, and a more reactive iodine atom.
The comparison will focus on how this substrate behaves in each reaction, the expected chemoselectivity, and the practical considerations for researchers selecting a synthetic route.
Core Principles and Reactivity Comparison
The fundamental difference in applying Stille versus Suzuki coupling to this compound lies in the role the substrate plays.
-
In a Suzuki-Miyaura Coupling , the substrate acts as the organoboron reagent . The carbon-boron bond is activated by a base and participates in the transmetalation step, coupling with an organohalide or triflate (R-X). The C-I and C-Br bonds on the ring would typically remain untouched under standard conditions, assuming the coupling partner is not a dihalide intended for sequential coupling.
-
In a Stille Coupling , the substrate acts as the organohalide electrophile . The reaction couples with an organostannane reagent (R-SnR'₃). A critical aspect of this reaction is chemoselectivity. The oxidative addition of palladium to the carbon-halogen bond is almost always the rate-determining step, and the reactivity trend is overwhelmingly I > Br > Cl.[1] Therefore, the Stille reaction is expected to occur selectively at the more labile carbon-iodine bond, leaving the C-Br and C-B(OH)₂ groups intact.
The key distinctions are summarized below:
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Substrate Role | Organoboron Nucleophile | Organohalide Electrophile |
| Reactive Site | C-B(OH)₂ bond | C-I bond (highly selective over C-Br) |
| Coupling Partner | Organohalide (R-X) | Organostannane (R-SnR'₃) |
| Toxicity | Low toxicity of boron reagents and byproducts.[2] | High toxicity of organotin reagents and byproducts.[3][4] |
| Reagent Stability | Boronic acids can be prone to decomposition (e.g., protodeboronation).[4] | Organostannanes are generally stable to air and moisture.[2][5] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.[6][7] | Often proceeds under neutral or mildly basic conditions; no strong base required for transmetalation.[4] |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easily removed.[4] | Tin byproducts can be challenging to separate from the desired product.[2] |
| Functional Group Tolerance | Good, but can be sensitive to the strong bases used.[8] | Excellent, tolerates a wide range of functional groups due to milder conditions.[5][9] |
Quantitative Data Comparison
While no direct comparative study on this compound is available, the following table summarizes expected outcomes based on data from analogous polyhalogenated and functionalized aromatic systems. The yields are illustrative and represent typical expectations for these transformations.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Example Reaction | Coupling of the substrate with 4-bromotoluene | Coupling of the substrate with tributyl(vinyl)stannane |
| Expected Product | 2-Bromo-6-fluoro-5-iodo-4'-methyl-1,1'-biphenyl | 6-Bromo-2-fluoro-3-vinylphenylboronic acid |
| Catalyst System | Pd(OAc)₂ / XPhos | Pd(PPh₃)₄ |
| Base / Additive | K₃PO₄ | LiCl (optional, to accelerate transmetalation) |
| Solvent | 1,4-Dioxane / H₂O | Toluene or DMF |
| Temperature | 80-100 °C | 90-110 °C |
| Anticipated Yield | 75-95%[10] | 80-95%[10] |
| Key Selectivity | Reaction at C-B bond | Reaction at C-I bond |
Experimental Protocols
The following are representative experimental protocols that could serve as a starting point for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of the substrate (acting as the boronic acid) with an aryl bromide.
-
Reagent Preparation : In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl bromide (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos ligand).
-
Solvent Addition : Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution : Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol details the chemoselective coupling at the C-I position of the substrate with an organostannane.
-
Reagent Preparation : To a flask charged with this compound (1.0 equiv.), add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 equiv.) and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Solvent Addition : Add anhydrous, degassed toluene or DMF.
-
Reaction Execution : Heat the reaction mixture to 90-110 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 6-18 hours until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[4] Filter the resulting slurry through Celite.
-
Purification : Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing the Chemistry
Catalytic Cycles
The fundamental mechanisms for both reactions involve a palladium(0)/palladium(II) catalytic cycle, but the specifics of the transmetalation step differ significantly.
Caption: Catalytic cycles of Suzuki-Miyaura and Stille coupling.
Decision Workflow
Choosing the appropriate reaction depends on the desired final product and experimental constraints.
Caption: Decision workflow for selecting a coupling method.
Conclusion and Recommendations
Both Stille and Suzuki-Miyaura couplings are powerful and viable methods for the functionalization of this compound, but they serve entirely different synthetic purposes for this specific substrate.
-
The Suzuki-Miyaura coupling should be the method of choice when the goal is to utilize the existing boronic acid functionality to form a biaryl linkage. Its primary advantages are the low toxicity of the reagents and the simplicity of byproduct removal, making it a more environmentally benign and often preferred initial approach.[2]
-
The Stille coupling is the superior option for achieving chemoselective functionalization at the C-I bond.[11] Its exceptional functional group tolerance and the fact that it proceeds under neutral conditions make it highly robust, particularly for sensitive substrates where the base required for Suzuki coupling might be problematic.[9] However, the high toxicity of organotin compounds and the challenges associated with their removal are significant drawbacks that must be carefully managed.[4]
Ultimately, the decision rests on the specific synthetic target. If the synthetic design involves building off the boronic acid, Suzuki is the logical choice. If the goal is to selectively introduce a group at the iodine position while preserving the boronic acid for a subsequent transformation, the Stille coupling offers a precise and effective route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Bromo-2-fluoro-3-iodophenylboronic acid
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a secure and compliant laboratory environment. This document provides crucial, step-by-step guidance for the proper disposal of 6-Bromo-2-fluoro-3-iodophenylboronic acid, a halogenated arylboronic acid. Adherence to these procedures is vital for mitigating risks to personnel and the environment.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general hazards associated with halogenated organic compounds and arylboronic acids.
I. Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Based on structurally similar compounds, the primary hazards are anticipated to include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
II. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Appropriate protective clothing, such as a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator. |
III. Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. Waste containing this compound should be categorized as halogenated organic waste .
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must be clearly labeled "Halogenated Organic Waste" and should list "this compound" as a component.
-
Solid Waste Collection: Collect unused or waste this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in the designated solid halogenated organic waste container.
-
Liquid Waste Collection: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid halogenated organic waste.
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.
IV. Spill and Emergency Procedures
In the event of a spill, avoid dust formation and prevent the chemical from entering drains.
-
Evacuation and Notification: Evacuate the immediate area and notify colleagues.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Shovel the contained material into a suitable, closed container for disposal as halogenated organic waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials, including cleaning materials and PPE, as hazardous waste.
V. First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
VI. Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Bromo-2-fluoro-3-iodophenylboronic acid
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is fundamental to both laboratory safety and the integrity of research. This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-2-fluoro-3-iodophenylboronic acid, a halogenated boronic acid derivative. Adherence to these protocols is vital for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
All operations involving this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[1] An emergency eyewash station and safety shower must be readily accessible. Before commencing any work, a thorough review of the Safety Data Sheet (SDS) for a similar compound is recommended, paying close attention to hazard and precautionary statements.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to prevent skin and eye contact, as well as inhalation of dust or vapors.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double gloving.[1][4] | Prevents skin contact which can lead to irritation. Glove integrity should be inspected before each use.[4][5] |
| Body Protection | A fully fastened, chemical-resistant lab coat or apron.[4][6] | Protects against skin contact from spills and splashes.[6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if ventilation is inadequate or if handling the compound as a powder, to prevent respiratory irritation.[2][5] | Halogenated aromatic compounds may cause respiratory irritation.[2] |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills.[3] |
Experimental Protocol for Safe Handling
-
Preparation :
-
Thoroughly review the available safety information for structurally similar compounds.
-
Ensure the chemical fume hood is operational and the workspace is clear of clutter.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the appropriate PPE as outlined in the table above.[2]
-
-
Handling :
-
Cleanup :
-
Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[2]
-
Wipe down the work surface with an appropriate cleaning agent. All cleaning materials should be disposed of as hazardous waste.[5]
-
Disposal Plan: Managing Halogenated Boronic Acid Waste
The proper disposal of this compound and its waste is critical to prevent environmental contamination. This compound should be treated as hazardous waste.[5]
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[2][8] Use designated, clearly labeled, and sealable containers for solid and liquid waste.[1]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2]
-
Solid Waste : Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.[1]
-
Liquid Waste : Solutions containing the compound and solvent rinsates should be collected in a designated halogenated liquid hazardous waste container.[2] A basic wash can help in converting residual boronic acid to a more water-soluble boronate salt, and this rinsate should also be collected as hazardous waste.[1]
-
Storage and Pickup : Store sealed and labeled waste containers in a designated satellite accumulation area.[1] Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
Emergency Procedures
In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[5] For a small spill, and if properly trained, you may clean it up using an inert absorbent material for liquids or by carefully sweeping up solids.[5][9] All cleanup materials must be disposed of as hazardous waste.[5] For larger spills, or if you are not trained to handle them, contact your institution's environmental health and safety (EHS) department immediately.[5]
In case of personal exposure:
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, also under the eyelids, and seek medical attention.[10][11]
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[10][11]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10][11]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[11]
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trimaco.com [trimaco.com]
- 4. falseguridad.com [falseguridad.com]
- 5. benchchem.com [benchchem.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. echemi.com [echemi.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
